3-Bromopiperidine-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSICGXZRVMXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502942 | |
| Record name | 3-Bromopiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-74-8 | |
| Record name | 3-Bromo-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopiperidine-2,6-dione, a heterocyclic compound, serves as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive bromine atom and a glutarimide (B196013) ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant applications in drug discovery, with a focus on its role in the development of immunomodulatory drugs and Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, also known as 3-bromoglutarimide, is a white to off-white crystalline powder.[1] It is characterized by the chemical formula C₅H₆BrNO₂ and a molecular weight of 192.01 g/mol .[2][3][4][5][6] The compound is generally insoluble in water but shows solubility in polar organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7]
Identification and Structure
-
IUPAC Name: this compound[4]
-
Canonical SMILES: C1CC(=O)NC(=O)C1Br[4]
-
InChI Key: RYSICGXZRVMXDP-UHFFFAOYSA-N[8]
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 192.01 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 107-111 °C | [9] |
| Boiling Point | 336.42 °C at 760 mmHg (predicted) | [10] |
| Density | 1.748 g/cm³ (predicted) | [10] |
| Solubility | Insoluble in water; Soluble in DMF, DMSO | [7] |
| pKa (predicted) | 9.35 ± 0.40 | |
| LogP (predicted) | 0.2 |
Spectral Data
-
¹H-NMR (Predicted, 400 MHz, CDCl₃): δ 8.34 (s, 1H), 4.64 (t, J = 3.6 Hz, 1H), 2.91-3.00 (m, 1H), 2.66-2.73 (m, 1H), 2.28-2.47 (m, 2H).[10]
-
Mass Spectrometry (LC-MS): A molecular ion peak (MH⁺) is observed at m/z 193.[2] The exact mass is 190.95819 Da.[4][11] The presence of bromine is indicated by a characteristic isotopic pattern.[11]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [8]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of piperidine-2,6-dione.
Materials:
-
Piperidine-2,6-dione
-
Bromine
Procedure: [2]
-
Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a closed reaction vessel.
-
Carefully add bromine (4.5 ml, 87.8 mmol) to the suspension.
-
Heat the mixture at 110°C for 90 minutes with stirring.
-
After cooling, continue stirring in an open vessel until the evolution of hydrogen bromide gas ceases.
-
Evaporate the solvent in vacuo.
-
Dissolve the residue in ethanol and evaporate again to yield this compound as white crystals. (Yield: 99%).
A newer, safer, and more environmentally friendly method utilizes cycloglutaric anhydride (B1165640) as the starting material, which undergoes a two-step amidation and TBICA (1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione) bromination reaction.[12]
Purification by Column Chromatography
Purification of the crude product can be achieved by silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 70-230 mesh)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of n-hexane and ethyl acetate. A common starting ratio is 1:1 (v/v).[13] The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which is a good leaving group for nucleophilic substitution reactions.[6] The two electron-withdrawing carbonyl groups enhance the electrophilicity of the carbon atom bonded to the bromine. Additionally, the hydrogen on the nitrogen atom can be deprotonated under basic conditions, allowing for N-alkylation or other modifications.[7]
This versatile reactivity makes this compound a key intermediate in the synthesis of various pharmaceuticals.
Synthesis of Lenalidomide and other Thalidomide (B1683933) Analogs
This compound is a crucial precursor in the synthesis of lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[7] The synthesis involves the nucleophilic substitution of the bromine atom by an appropriate amine.
Caption: Synthetic pathway to Lenalidomide.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. This compound is a building block for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][14][15]
The glutarimide moiety of molecules derived from this compound is responsible for binding to CRBN. This interaction brings the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[14]
Caption: Mechanism of Action of a CRBN-recruiting PROTAC.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it a readily accessible tool for researchers in drug discovery and development. The ability to functionalize its structure through nucleophilic substitution has been instrumental in the creation of potent immunomodulatory agents and innovative protein-degrading molecules. As the field of targeted protein degradation continues to expand, the importance of this compound as a key synthetic building block is set to grow, paving the way for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound (CAS 62595-74-8) [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 62595-74-8 [sigmaaldrich.com]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound (CAS 62595-74-8) [benchchem.com]
- 12. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 13. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a pivotal heterocyclic compound in medicinal and organic chemistry.[1] Its unique structure, featuring a piperidine-2,6-dione core with a bromine atom at the 3-position, renders it a versatile synthetic intermediate for a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its significant role in drug discovery, particularly in the development of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[1]
Chemical Structure and Nomenclature
The structural foundation of this compound is a six-membered piperidine (B6355638) ring.[1] This core is distinguished by the presence of two carbonyl groups at positions 2 and 6, forming a dicarboximide, and a bromine atom substituted at the 3-position.[1] This specific arrangement of functional groups is crucial to its chemical reactivity and utility as a building block in complex molecule synthesis.[1]
IUPAC Name: this compound[2]
Synonyms: 3-Bromo-2,6-piperidinedione, 3-bromoglutarimide[1][3]
Chemical Structure Diagram```dot
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: Suspend 10.2 g (50.3 mmol) of piperidine-2,6-dione in 20 ml of chloroform (B151607) in a pressure-resistant glass reaction vessel. [4]2. Bromine Addition: To the suspension, add 4.5 ml (87.8 mmol) of liquid bromine. [4]3. Reaction: Seal the vessel and stir the mixture for 90 minutes at a bath temperature of 110°C. [4]4. Cooling and Venting: After cooling the vessel, open it and continue stirring until no more hydrogen bromide gas escapes.
-
Solvent Removal: Evaporate the reaction mixture in vacuo. [4]6. Purification: Dissolve the residue in ethanol (B145695) and then evaporate the ethanol to yield 17.1 g (99% yield) of this compound as white crystals. [4]
Two-Step Synthesis from Glutaric Anhydride (B1165640)
A newer, safer, and more environmentally friendly method utilizes glutaric anhydride as the starting material. [5] Experimental Workflow
Caption: Two-step synthesis from glutaric anhydride.
Detailed Protocol:
This patented method involves two main steps: an amidation reaction followed by a bromination reaction using TBICA (trichloroisocyanuric acid in the presence of a bromide source). [5]This approach is highlighted for its safety, environmental benefits, and suitability for large-scale production. [5]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the presence of the bromine atom, which is a good leaving group, and the two electron-withdrawing carbonyl groups. [1][6]This facilitates nucleophilic substitution reactions at the C3 position. [1]Additionally, the N-H proton is acidic and can be removed under basic conditions to generate a nucleophilic nitrogen anion. [6] This dual reactivity makes it a valuable intermediate in the synthesis of a variety of complex molecules. [1]
Synthesis of Immunomodulatory Drugs
This compound is a critical building block for a class of compounds with potent immunomodulatory properties. [1]These derivatives have been shown to significantly reduce the production of interleukin-12 (B1171171) (IL-12) while increasing the production of interleukin-10 (IL-10) in activated immune cells. [1]This profile suggests therapeutic potential for treating inflammatory and autoimmune diseases, as well as certain cancers. [1]A notable example is its use in the synthesis of lenalidomide, an anti-tumor drug. [6]
Development of Proteolysis Targeting Chimeras (PROTACs)
More recently, this compound has been utilized as a starting material for the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1]PROTACs are a novel therapeutic modality designed to target and degrade specific proteins within cells, offering a powerful tool in drug discovery.
Other Applications
Beyond immunomodulators and PROTACs, this compound serves as an intermediate in the synthesis of various other pharmaceutical agents, including antipsychotics, antidepressants, and anticonvulsants. [3]It is also employed as a building block in the agrochemical industry for the production of insecticides, herbicides, and fungicides. [3]
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, using personal protective equipment.
GHS Hazard Statements: [1][2][7]* H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity have established it as a key intermediate in the synthesis of a diverse range of commercially and therapeutically significant molecules. The detailed information provided in this guide on its properties, synthesis, and applications underscores its continued relevance to researchers and professionals in the field of drug development and beyond.
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 62595-74-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopiperidine-2,6-dione (CAS 62595-74-8)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Bromopiperidine-2,6-dione, a key intermediate in pharmaceutical chemistry. The information is presented with a focus on quantitative data, experimental methodologies, and logical workflows to support advanced research and development.
Introduction
This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound identified by CAS number 62595-74-8.[1] Its molecular structure features a piperidine-2,6-dione core with a bromine atom at the 3-position.[1] This bromine atom serves as a reactive site, making the compound a valuable building block for synthesizing more complex, biologically active molecules.[1] It is of significant interest in medicinal chemistry, particularly as a crucial intermediate for a class of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1] These advanced therapeutics often function by binding to the protein cereblon (CRBN), part of an E3 ubiquitin ligase complex, to induce the degradation of specific target proteins.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 62595-74-8 | [1][2][3] |
| Molecular Formula | C₅H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 192.01 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 107-111 °C | [1][4] |
| Boiling Point | 336.4 °C at 760 mmHg | [1][4] |
| Purity | ≥95% to 97% | [2][5] |
| Storage | Sealed in dry, 2-8°C or Room Temperature | [2][5] |
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 49.45 Ų | [6] |
| Number of Heavy Atoms | 9 | [6] |
| Fraction Csp3 | 0.6 | [6] |
| Number of Rotatable Bonds | 0 | [6] |
| Number of H-bond Acceptors | 2 | [6] |
| Number of H-bond Donors | 1 | [6] |
| Molar Refractivity | 39.02 cm³ | [6] |
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | This compound | [3][4] |
| SMILES | O=C1CCC(Br)C(=O)N1 | [2][7] |
| InChI | 1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | [3][5] |
| InChI Key | RYSICGXZRVMXDP-UHFFFAOYSA-N | [3][5] |
Experimental Protocols
A documented two-step method for preparing this compound uses cyclopentanedioic anhydride (B1165640) as the starting material.[8]
Step 1: Amidation Reaction
-
Reagents: Cyclopentanedioic anhydride (starting material, 1.0 eq), Isopropanol (B130326) (solvent), 25% Ammonia (B1221849) solution (10.0 eq).[8]
-
Procedure:
-
Charge a reaction vessel with isopropanol, 25% ammonia solution, and the starting material.[8]
-
Stir the mixture to dissolve the components.[8]
-
Heat the reaction mixture to 85°C and reflux for 4 hours.[8]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).[8]
-
Once the starting material is consumed, slowly cool the mixture to room temperature to induce crystallization.[8]
-
Filter the resulting solid precipitate.[8]
-
Wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol and water.[8]
-
Dry the solid product in a forced-air oven at 100°C for 12 hours to yield the intermediate product (piperidine-2,6-dione).[8]
-
Step 2: TBICA Bromination Reaction
-
Reagents: Intermediate A from Step 1, TBICA (1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione) for bromination.[8]
-
Procedure: The intermediate is subjected to a bromination reaction using TBICA to yield the final product, this compound.[8]
Caption: Two-step synthesis of this compound.
The stereochemistry of this compound and its derivatives is critical for biological activity.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and characterizing its stereoisomers.
-
Objective: To separate the enantiomers of this compound or its derivatives.
-
Column: Chiral Stationary Phase (CSP) column. For similar piperidine-2,6-dione compounds, Kromasil CHI-DMB columns have been used effectively.[1]
-
Mobile Phase: Normal phase conditions are often employed, using a mixture such as hexane (B92381) and dioxane.[1]
-
Detection: UV detector set to an appropriate wavelength based on the chromophore of the analyte.
-
Procedure:
-
Prepare a standard solution of the racemic compound in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Analyze the resulting chromatogram to determine the retention times and peak areas for each enantiomer, allowing for both analytical and preparative separation.[1]
-
This compound is a key building block for PROTACs.[1] The bromine at the 3-position is a reactive handle for linker conjugation. An experimental design to study its reactivity is outlined below.
-
Objective: To assess the efficiency of conjugating a linker to the 3-position of the piperidine-2,6-dione core.
-
Method: Nucleophilic substitution reaction.
-
Procedure:
-
Functionalization: Introduce a nucleophilic group (e.g., an amine or thiol on the linker) to react with the 3-bromo position of the piperidine-2,6-dione.
-
Reaction Monitoring: Monitor the progress of the conjugation reaction using TLC or LC-MS to track the consumption of starting material and the formation of the desired PROTAC intermediate.
-
Kinetic Studies: Once the PROTAC is synthesized, its biological efficiency can be tested. Monitor the degradation of the target protein (e.g., via Western blot) over time and under varying conditions (e.g., pH, temperature) to assess the PROTAC's efficacy.[1]
-
Control Experiments: Use a non-functionalized piperidine-2,6-dione or a linker-only control to ensure the observed effects are due to the complete PROTAC molecule.[1]
-
Caption: Role of the compound as a building block in PROTACs.
Applications in Drug Development
This compound is instrumental in the synthesis of thalidomide (B1683933) analogs and other immunomodulatory drugs (IMiDs).[1] These drugs are used to treat various cancers and inflammatory diseases by modulating the immune system.[1] Its most prominent modern application is in the development of PROTACs, a revolutionary technology in drug discovery that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The piperidine-2,6-dione core derived from this intermediate is responsible for binding to the E3 ubiquitin ligase cereblon (CRBN), a critical function for this class of drugs.[1]
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 62595-74-8 [sigmaaldrich.com]
- 6. 62595-74-8 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
The Core Mechanism of 3-Bromoglutarimide in Biological Systems: A Technical Guide for Drug Development Professionals
Abstract
3-Bromoglutarimide, also known as 3-bromopiperidine-2,6-dione, is a pivotal synthetic intermediate in modern medicinal chemistry. While not possessing significant intrinsic biological activity, its core glutarimide (B196013) structure is the cornerstone for two revolutionary classes of therapeutics: Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). The mechanism of action of 3-bromoglutarimide is therefore indirect, realized through its derivatives that hijack the body's own protein disposal machinery—the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth exploration of the synthesis of these derivatives from 3-bromoglutarimide, their molecular mechanism of action centered on the E3 ubiquitin ligase cereblon (CRBN), and the experimental protocols used to elucidate their biological effects.
Introduction: The Strategic Importance of 3-Bromoglutarimide
3-Bromoglutarimide serves as a critical building block due to its reactive bromine atom, which allows for facile nucleophilic substitution, enabling the attachment of various molecular scaffolds.[1] This property is exploited in the synthesis of molecules that can modulate the immune system or induce the targeted degradation of disease-causing proteins. The glutarimide ring, the core of the 3-bromoglutarimide structure, is essential for the biological activity of its derivatives, as it mediates their binding to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[1]
The Central Role of Cereblon and the Ubiquitin-Proteasome System
The biological activity of 3-bromoglutarimide derivatives is intrinsically linked to the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1]
The Ubiquitination Cascade
The process of ubiquitination is carried out by three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[1]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1]
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[1]
Derivatives of 3-bromoglutarimide function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to novel protein targets.[2]
Mechanism of Action of 3-Bromoglutarimide Derivatives
The glutarimide moiety of 3-bromoglutarimide-derived molecules is crucial for their interaction with a specific binding pocket on cereblon.[3] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neo-substrates"—proteins not normally targeted by this E3 ligase.[3]
Immunomodulatory Imide Drugs (IMiDs)
IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are derivatives where the 3-position of the glutarimide ring is functionalized. These molecules act as "molecular glues," inducing the degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3), in multiple myeloma cells.[2][4] The degradation of these factors leads to downstream effects including apoptosis and immunomodulation.[5]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. 3-Bromoglutarimide is a key starting material for the synthesis of the E3 ligase-recruiting ligand, which is often a thalidomide (B1683933) or pomalidomide analogue.[6] PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination and degradation of the POI.
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of 3-bromoglutarimide derivatives is quantified by their binding affinity to cereblon and their ability to induce the degradation of target proteins. The following tables summarize key quantitative data for representative IMiDs and PROTACs.
Table 1: Cereblon Binding Affinities of Immunomodulatory Drugs
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
|---|---|---|---|---|
| Pomalidomide | Competitive Binding | U266 myeloma cell extracts | ~2000 | [7] |
| Pomalidomide (S-enantiomer) | Competitive Binding | HEK293T cell extracts | ~10,000 | [7] |
| Lenalidomide | TR-FRET Binding | Recombinant protein | 1500 | [8] |
| CC-220 | TR-FRET Binding | Recombinant protein | 60 | [8] |
| Phenyl Glutarimide (PG) | Binding Assay | Recombinant protein | 2191 |[9] |
Table 2: Degradation Potency of a Representative PROTAC
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
|---|
| ARV-825 | BRD4 | Pomalidomide | <1 | >95 |[10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of 3-bromoglutarimide derivatives.
Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Test compound (e.g., pomalidomide derivative)
-
Assay Buffer (25 mM Tris pH 8.0, 150 mM NaCl)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.
-
Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the decrease in fluorescence polarization against the concentration of the test compound to determine the IC50 value.[5]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This is the most common method to directly measure the reduction in target protein levels in cells.[12]
Materials:
-
Cell line expressing the target protein
-
Test compound (PROTAC or IMiD)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibody for the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[12]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by ubiquitination.
Materials:
-
Cell line expressing the target protein
-
Test compound (PROTAC or IMiD)
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (containing 1% SDS)
-
Antibody for the target protein for immunoprecipitation
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Treat cells with the test compound, with and without a proteasome inhibitor.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitate the target protein from the cell lysates.
-
Analyze the immunoprecipitated proteins by Western blotting using an anti-ubiquitin antibody.
-
An increase in the high molecular weight smear in the lane corresponding to the test compound and proteasome inhibitor co-treatment indicates polyubiquitination of the target protein.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of action of IMiDs in multiple myeloma.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
3-Bromoglutarimide is a quintessential example of a molecule whose biological significance is realized through its synthetic utility. Its glutarimide core is a privileged scaffold for engaging the E3 ubiquitin ligase cereblon, enabling the development of IMiDs and PROTACs that can induce the targeted degradation of disease-relevant proteins. A thorough understanding of the ubiquitin-proteasome system and the molecular mechanisms of these derivatives is paramount for the continued innovation of this powerful therapeutic modality. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Piperidine-2,6-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine-2,6-dione scaffold, a core structural motif in molecules like thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), represents a highly privileged chemotype in modern medicinal chemistry. These compounds have garnered significant attention for their potent and diverse biological activities, ranging from anticancer and immunomodulatory to antiviral and antimicrobial effects. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted piperidine-2,6-dione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Protein Degradation
A primary mechanism underlying the anticancer effects of many substituted piperidine-2,6-dione compounds is their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not the natural targets of the ligase. This targeted protein degradation has proven to be a powerful strategy in oncology.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various piperidine-2,6-dione derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [1] |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 | [1] |
| Thalidomide | PC3 | Prostate Cancer | 14.58 | [1] |
| Lenalidomide | DAUDI | Burkitt's Lymphoma | > 0.6 (75% proliferation) | [2] |
| Lenalidomide | MUTU-I | Burkitt's Lymphoma | > 1 (53% proliferation) | [2] |
| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 | [3] |
| Pomalidomide | OPM2 | Multiple Myeloma | 10 | [3] |
| Analog 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 | [1] |
| Analog 24b | MCF-7 | Breast Cancer | 4.11 | [1] |
| Analog 24b | PC3 | Prostate Cancer | 5.80 | [1] |
| Piperidine (B6355638) Derivative 16 | 786-0 | Renal Cancer | 0.4 | [4] |
| Piperidine Derivative 16 | HT29 | Colon Cancer | 4.1 | [4] |
| Piperidine Derivative 22 | NCI/ADR-RES | Ovarian Cancer (MDR) | 19.8 | [4] |
| Piperidine Derivative 22 | NCI-H460 | Non-small Cell Lung Cancer | 26.3 | [4] |
| Piperidine Derivative 25 | PC-3 | Prostate Cancer | 6.4 | [4] |
Signaling Pathway: CRBN-Mediated Protein Degradation
The binding of a piperidine-2,6-dione compound to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex. This results in the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Immunomodulatory Activity
Substituted piperidine-2,6-diones exhibit potent immunomodulatory effects, which can be either immunostimulatory or immunosuppressive depending on the specific compound and cellular context. These effects are often mediated by the modulation of cytokine production and can be linked to the CRBN pathway, as well as other signaling cascades like the JAK/STAT pathway.
Quantitative Immunomodulatory Activity Data
The immunomodulatory effects can be quantified by measuring changes in cytokine levels or the binding affinity to key protein targets like CRBN.
| Compound | Assay | IC50 (µM) | Reference |
| Lenalidomide | CRBN Binding (TR-FRET) | 2.694 | [5] |
| Analog YJ1b | CRBN Binding (TR-FRET) | 0.206 | [5] |
| Analog YJ2c | CRBN Binding (TR-FRET) | 0.211 | [5] |
| Analog YJ2h | CRBN Binding (TR-FRET) | 0.282 | [5] |
| Fluorinated Analog 8d | CRBN Binding (MST) | 63 | [6] |
Signaling Pathway: JAK/STAT Signaling
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune response. Some piperidine derivatives may exert their immunomodulatory effects by inhibiting components of this pathway.
References
- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Discovery, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Discovery and Historical Context
The first documented synthesis of 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, appears in a 1980 publication in the journal Archiv der Pharmazie by K. Fickentscher and his colleagues.[1] While the full text of this original article is not widely accessible, this publication is consistently cited in subsequent patents and literature as the pioneering work.[1] The initial purpose for its synthesis in 1980 is not clearly elucidated in the currently available literature, a notable gap in its historical record.
Following its initial discovery, this compound remained a relatively obscure chemical entity until its strategic importance as a synthetic intermediate became apparent. The true significance of this compound emerged with the development of a new class of immunomodulatory drugs (IMiDs®) by Celgene Corporation. It was identified as a critical building block for the synthesis of lenalidomide, a potent anti-tumor and immunomodulatory agent used in the treatment of multiple myeloma.[2] This application catalyzed a surge of interest in this compound, solidifying its role as a key intermediate in medicinal chemistry.[2] More recently, its utility has expanded into the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase to target specific proteins for degradation.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 62595-74-8 | [3] |
| Molecular Formula | C₅H₆BrNO₂ | [3] |
| Molecular Weight | 192.01 g/mol | [3] |
| IUPAC Name | 3-bromo-2,6-piperidinedione | [3] |
| Synonyms | 3-Bromoglutarimide, 3-Bromo-2,6-piperidinedione | TCI Chemicals |
| Melting Point | 107-111 °C | TCI Chemicals |
| Purity | >98.0% (GC) | TCI Chemicals |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water. |
Synthesis Methodologies
Several synthetic routes to this compound have been developed, with the most common methods starting from either piperidine-2,6-dione (glutarimide) or cyclopentanedioic anhydride.
Bromination of Piperidine-2,6-dione (Glutarimide)
This is a widely cited and direct method for the synthesis of this compound.
Experimental Protocol:
A solution of piperidine-2,6-dione (2.00 g) and liquid bromine (2.82 g, 0.90 mL, 17.7 mmol) in chloroform (B151607) (15 mL) is slowly added to a 48 mL pressure-resistant glass reaction vessel equipped with a Teflon spiral cap.[4] The reaction mixture is heated to 110°C and stirred at this temperature for 45 minutes.[4] The progress of the reaction can be monitored by gas chromatography.[4] After the reaction is complete, the mixture is concentrated under vacuum to remove the solvent, yielding the crude product.[4]
References
- 1. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 2. The neuropeptide vasoactive intestinal peptide: direct effects on immune cells and involvement in inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 62595-74-8 [sigmaaldrich.com]
In-Depth Spectral Analysis of 3-Bromopiperidine-2,6-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopiperidine-2,6-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule.
Molecular Structure and Properties
This compound, with the chemical formula C₅H₆BrNO₂, has a molecular weight of approximately 192.01 g/mol .[1][2] Its structure consists of a six-membered piperidine (B6355638) ring containing two carbonyl groups at positions 2 and 6, and a bromine atom at position 3.
Spectroscopic Data Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. This section details the analysis of its NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. Predicted ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows the following peaks:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.34 | s | 1H | N-H |
| ~4.64 | t | 1H | H-3 |
| ~2.91-3.00 | m | 1H | H-5 |
| ~2.66-2.73 | m | 1H | H-5 |
| ~2.28-2.47 | m | 2H | H-4 |
Note: This is predicted data and experimental values may vary slightly.[3]
¹³C NMR Spectral Data
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A patent for a synthesis method involving a related intermediate reported an MS-ESI result of 114.1 [M+H]⁺ for the unbrominated piperidine-2,6-dione.[4] For this compound, the expected protonated molecule [M+H]⁺ would be around m/z 192 and 194.
The fragmentation of piperidine derivatives under mass spectrometry is influenced by the ionization method. Common fragmentation pathways for piperidine rings include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[5] For this compound, initial fragmentation would likely involve the loss of the bromine atom or cleavage of the piperidine ring.
| m/z Value | Proposed Fragment |
| 192/194 | [M+H]⁺ |
| 113 | [M - Br]⁺ |
Note: This table represents a simplified prediction of key fragments. A detailed experimental spectrum would be necessary for a complete analysis.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for small organic molecules like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, acquire a proton-decoupled spectrum with parameters such as a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrumentation and Ionization:
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragments.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting daughter ions.
-
Logical Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and MS data.
Conclusion
This technical guide has provided a comprehensive overview of the spectral analysis of this compound using NMR and MS techniques. The presented data, although partially based on predictions due to the limited availability of public experimental spectra, offers a solid foundation for the characterization of this compound. The detailed experimental protocols and the logical workflow diagram serve as practical tools for researchers in the field. Accurate and thorough spectral analysis is crucial for ensuring the identity, purity, and structural integrity of this compound, thereby facilitating its successful application in research and drug development.
References
- 1. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 62595-74-8) [benchchem.com]
- 3. This compound, CAS No. 62595-74-8 - iChemical [ichemical.com]
- 4. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. as.uky.edu [as.uky.edu]
- 9. acdlabs.com [acdlabs.com]
3-Bromopiperidine-2,6-dione: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and toxicity information for 3-Bromopiperidine-2,6-dione (CAS No. 62595-74-8). The information is compiled from safety data sheets, regulatory information, and scientific literature to ensure a thorough understanding for professionals in research and drug development.
Chemical and Physical Properties
This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound. It serves as a key intermediate in the synthesis of more complex, biologically active molecules, notably in the development of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[1]
| Property | Value | Source |
| CAS Number | 62595-74-8 | [2] |
| Molecular Formula | C₅H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 192.01 g/mol | [1][2][3] |
| Appearance | White to off-white or light yellow crystalline powder/solid | |
| Melting Point | 107.0 to 111.0 °C | |
| Solubility | Soluble in polar organic solvents like N,N-dimethylformamide and dimethyl sulfoxide; insoluble in water. | [4] |
| SMILES | C1CC(=O)NC(=O)C1Br | [3] |
| InChIKey | RYSICGXZRVMXDP-UHFFFAOYSA-N | [1][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this compound.
GHS Classification and Hazard Statements
The compound is categorized under several hazard classes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Precautionary Statements and First Aid
The following precautionary statements are recommended for handling this compound.[2][5]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous waste collection point. |
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
-
Handling: Avoid all personal contact, including inhalation.[5] Wear protective clothing, gloves, and eye/face protection.[2][5] Use in a well-ventilated area and avoid the formation of dust.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated area.[5] Keep containers securely sealed when not in use.[5] Recommended storage temperature is between 2-8°C.[2] Store away from incompatible materials.
-
Spills: In case of a spill, clean up immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, and labeled container for disposal.[5]
Toxicity and Biological Activity
Mechanism of Action and Biological Relevance
The piperidine-2,6-dione core, for which this compound is a key synthetic precursor, is a critical structural motif in a class of drugs known as immunomodulatory imide drugs (IMiDs). More recently, this scaffold has been extensively used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6]
PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[7][8] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][8] The piperidine-2,6-dione moiety functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7] By bringing the target protein into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]
Derivatives of piperidine-2,6-dione have been shown to possess immunomodulatory properties, including the ability to reduce the production of the pro-inflammatory cytokine IL-12 and increase the production of the anti-inflammatory cytokine IL-10 in immune cells.[1]
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Solubility profile of 3-Bromopiperidine-2,6-dione in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopiperidine-2,6-dione, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and furnishes a detailed experimental protocol for researchers to determine exact solubility parameters in their laboratories.
Core Concepts and Physicochemical Properties
This compound (CAS No: 62595-74-8) is a heterocyclic compound with a molecular weight of 192.01 g/mol .[1][2] Its structure, featuring a piperidine-2,6-dione core with a bromine substituent, lends it a specific polarity profile that dictates its solubility in various solvents. Understanding this profile is critical for its use in synthetic reactions, formulation development, and purification processes.
Qualitative Solubility Profile
Based on available data, this compound exhibits a clear preference for polar organic solvents. The compound's solubility in water is consistently reported as low. The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.
| Solvent | Common Abbreviation | Type | Reported Solubility |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble[2][3][4] |
| Dimethylformamide | DMF | Polar Aprotic | Soluble[2][3][4] |
| Ethanol | EtOH | Polar Protic | Soluble[5] |
| Acetone | - | Polar Aprotic | Soluble[5] |
| Ethyl Acetate | EtOAc | Moderately Polar | Soluble[5] |
| Tetrahydrofuran | THF | Polar Aprotic | Soluble |
| Water | H₂O | Polar Protic | Slightly Soluble / Insoluble[2][3][4] |
Note: The term "Soluble" is based on descriptive accounts in the literature. Precise concentrations (mg/mL or molarity) at specific temperatures have not been widely published.
Experimental Protocol for Solubility Determination
To empower researchers to ascertain precise solubility values, the following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or appropriate material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
-
Sample Preparation (Saturated Solution):
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Dilution and Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards using a validated HPLC method (or other quantitative technique).
-
-
Quantification:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the experimental temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While precise, publicly available quantitative data on the solubility of this compound is scarce, the qualitative profile indicates good solubility in polar aprotic solvents such as DMSO and DMF, and some solubility in polar protic solvents like ethanol. Its solubility in water is limited. For applications requiring exact solubility values, the provided experimental protocol offers a robust methodology for in-house determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts in research and drug development.
References
The Chemical Reactivity of the Bromine Atom in 3-Bromoglutarimide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Reactivity of 3-Bromoglutarimide, a Key Building Block in Modern Therapeutics.
Introduction
3-Bromoglutarimide (3-bromopiperidine-2,6-dione) is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor to a class of molecules with significant biological activity.[1] Its structure, featuring a reactive bromine atom at the 3-position of a glutarimide (B196013) ring, makes it a versatile scaffold for the synthesis of complex molecules, including ligands for the E3 ubiquitin ligase Cereblon (CRBN). The engagement of CRBN is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality embodied by Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 3-bromoglutarimide, focusing on its application in the synthesis of CRBN ligands and PROTACs, and is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the bromine atom in 3-bromoglutarimide is nucleophilic substitution.[1] The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl groups of the glutarimide ring activate the C3 carbon towards nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at this position, which is crucial for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Reaction with Amine Nucleophiles
A common and critical reaction of 3-bromoglutarimide is its reaction with amine nucleophiles. This reaction is fundamental to the synthesis of many CRBN ligands, where a nitrogen-containing heterocycle is attached to the glutarimide core.
General Reaction Scheme:
Caption: General scheme of nucleophilic substitution on 3-bromoglutarimide.
A direct substitution strategy is frequently employed in the synthesis of Cereblon binders, where the glutarimide ring is linked to a heterocycle through a C-N bond.[1]
Experimental Protocol: Synthesis of a Benzimidazole-based Cereblon Binder
A representative example of this reaction is the synthesis of a benzimidazole-based Cereblon binder. In a typical procedure, a functionalized benzimidazole (B57391) is reacted with this compound in the presence of a base such as sodium hydride.[3]
| Reactant/Reagent | Molar Equiv. | Purpose |
| Functionalized Benzimidazole | 1.0 | Nucleophile |
| This compound | 1.0 - 1.2 | Electrophile |
| Sodium Hydride (NaH) | 1.1 - 1.5 | Base |
| Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
To a solution of the functionalized benzimidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred for a specified time (e.g., 30 minutes) to allow for the formation of the corresponding anion.
-
A solution of this compound in DMF is then added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Reaction with Thiol Nucleophiles
Sulfur-based nucleophiles, such as thiols, also readily react with 3-bromoglutarimide to form 3-thioether derivatives.[1]
Experimental Protocol: Synthesis of 3-Benzylthiopiperidine-2,6-dione
The synthesis of 3-benzylthiopiperidine-2,6-dione from 3-bromoglutarimide serves as a good example of this type of reaction.[3]
| Reactant/Reagent | Molar Equiv. | Purpose |
| 3-Bromoglutarimide | 1.0 | Electrophile |
| Benzylthiol | 1.1 | Nucleophile |
| Base (e.g., DIPEA) | 1.5 | Base |
| Tetrahydrofuran (THF) | - | Solvent |
Procedure:
-
To a solution of 3-bromoglutarimide in THF, benzylthiol and a base (e.g., diisopropylethylamine - DIPEA) are added.
-
The reaction mixture is heated to a specified temperature (e.g., 75 °C) and stirred for several hours.
-
After completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.
Competition with Elimination Reactions
As with many alkyl halides, nucleophilic substitution at the C3 position of 3-bromoglutarimide can be accompanied by a competing elimination reaction, leading to the formation of an unsaturated glutarimide derivative. The outcome of the reaction is influenced by several factors:
-
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2 mechanism), whereas good nucleophiles that are weak bases favor substitution (SN2 mechanism).
-
Solvent: The use of ethanol (B145695) as a solvent tends to encourage elimination, while polar aprotic solvents like DMF or DMSO generally favor substitution.
-
Temperature: Higher temperatures generally favor elimination over substitution.
By carefully selecting the reaction conditions, the desired substitution product can be obtained in high yield.
Application in PROTAC Synthesis
The facile nucleophilic substitution of the bromine atom in 3-bromoglutarimide is a key step in the synthesis of many PROTACs. A typical workflow involves the initial synthesis of a Cereblon ligand from 3-bromoglutarimide, followed by the attachment of a linker, and finally coupling with a ligand for the protein of interest (POI).
Experimental Workflow: Synthesis of a PROTAC
Caption: A generalized workflow for the synthesis of a PROTAC.
A detailed, step-by-step synthesis of a PROTAC involves the coupling of a Cereblon (CRBN) E3 ligase ligand with a ligand for the protein of interest (POI) via a chemical linker. 3-Bromoglutarimide is a common starting material for the synthesis of the CRBN ligand portion.
Detailed Methodologies for Key Experiments:
The synthesis of a PROTAC is a multi-step process. A representative protocol for the synthesis of a BRD4-targeting PROTAC using a thalidomide-derived CRBN ligand (which can be synthesized from 3-bromoglutarimide precursors) is outlined below.
Step 1: Synthesis of the CRBN Ligand-Linker Conjugate
This step often involves the reaction of a functionalized CRBN ligand (derived from 3-bromoglutarimide) with a linker molecule containing a reactive group. For example, an amine-functionalized CRBN ligand can be reacted with a linker containing a carboxylic acid group via an amide coupling reaction.
Step 2: Synthesis of the PROTAC
The CRBN ligand-linker conjugate is then coupled with a ligand for the POI. This is also frequently achieved through an amide bond formation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in PROTAC synthesis, based on literature precedents.
| Reaction Step | Reactants | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA | DMF | Room Temp | 2-12 | 60-90 |
| Amide Coupling | Carboxylic Acid, Amine | EDCI, HOBt | DCM/DMF | Room Temp | 4-16 | 55-85 |
Note: Yields are highly dependent on the specific substrates and linker used.
Conclusion
The bromine atom in 3-bromoglutarimide exhibits a high degree of reactivity towards nucleophilic substitution, making it an exceptionally valuable building block in medicinal chemistry and drug development. Its utility in the synthesis of Cereblon ligands has positioned it at the forefront of the development of PROTACs, a promising new class of therapeutics. A thorough understanding of its reactivity, including the factors that govern the competition between substitution and elimination, is essential for the efficient and rational design of novel protein degraders. This guide provides a foundational understanding and practical insights to aid researchers in leveraging the unique chemical properties of 3-bromoglutarimide for the advancement of targeted protein degradation and the discovery of new medicines.
References
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 3. grant.rscf.ru [grant.rscf.ru]
Methodological & Application
Synthesis of 3-Bromopiperidine-2,6-dione from Piperidine-2,6-dione: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Bromopiperidine-2,6-dione, a key intermediate in medicinal and organic chemistry, starting from piperidine-2,6-dione.[1] this compound serves as a crucial building block for the creation of more complex, biologically active molecules, including those with immunomodulatory properties.[1] The described method is a direct bromination of the piperidine-2,6-dione core. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound with significant applications in the synthesis of pharmaceutical agents.[1] The bromine atom at the 3-position acts as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of complex molecular architectures.[1] This versatility makes it a valuable intermediate in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis from the readily available piperidine-2,6-dione is a common and efficient route to this important compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from piperidine-2,6-dione based on established laboratory procedures.
| Parameter | Value | Reference |
| Starting Material | Piperidine-2,6-dione | [2] |
| Reagent | Bromine | [2] |
| Solvent | Chloroform (B151607) | [2] |
| Reactant Quantities | Piperidine-2,6-dione: 10.2 g (50.3 mmol)Bromine: 4.5 ml (87.8 mmol) | [2] |
| Reaction Temperature | 110 °C | [2] |
| Reaction Time | 90 minutes | [2] |
| Yield | 99% | [2] |
| Product | This compound | [2] |
| Molecular Formula | C5H6BrNO2 | [2] |
| Molecular Weight | 192.01 g/mol | [2][3] |
| CAS Number | 62595-74-8 | [2][3] |
Experimental Protocol
This protocol details the synthesis of this compound via the direct bromination of piperidine-2,6-dione.
Materials:
-
Piperidine-2,6-dione
-
Bromine
-
Chloroform
-
Pressure-resistant glass reaction vessel with a Teflon spiral cap
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure-resistant glass reaction vessel, prepare a suspension of piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml).[2]
-
Reagent Addition: Carefully add bromine (4.5 ml, 87.8 mmol) to the suspension.[2]
-
Reaction: Seal the vessel and heat the mixture to 110 °C with stirring for 90 minutes.[2]
-
Work-up: After cooling the reaction mixture to room temperature, carefully open the vessel in a well-ventilated fume hood to allow for the escape of hydrogen bromide gas. Continue stirring until no more gas evolves.[2]
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the chloroform.[2]
-
Purification: Dissolve the residue in ethanol and then evaporate the ethanol in vacuo. This step helps to remove any remaining traces of bromine and hydrogen bromide.[2] The resulting product, this compound, should be obtained as white crystals.[2]
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.
-
The reaction is performed under pressure at an elevated temperature. Use a pressure-resistant reaction vessel and a blast shield.
Mandatory Visualization
Caption: Synthesis of this compound Workflow.
References
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's native protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven mechanism allows for the catalytic degradation of target proteins, including those previously considered "undruggable".[1]
A crucial component in many successful PROTACs is the E3 ligase ligand. Ligands for Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, are widely employed due to their well-characterized nature and favorable drug-like properties.[2] 3-Bromopiperidine-2,6-dione is a key starting material for the synthesis of various CRBN ligands, including pomalidomide (B1683931) and its derivatives. The glutarimide (B196013) ring within this structure is essential for binding to CRBN. This document provides detailed application notes and protocols for the synthesis of CRBN-based PROTACs starting from this compound, as well as methods for their biological evaluation.
PROTAC-Mediated Protein Degradation Signaling Pathway
CRBN-recruiting PROTACs orchestrate a series of intracellular events leading to the degradation of a target protein. The PROTAC molecule acts as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase complex. This proximity enables an E2-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
References
Application Notes and Protocols for 3-Bromopiperidine-2,6-dione as a Precursor for E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopiperidine-2,6-dione, a derivative of glutarimide, is a pivotal chemical intermediate in the field of targeted protein degradation.[1] Its reactive bromine atom at the 3-position serves as a key handle for nucleophilic substitution, enabling the synthesis of a diverse range of ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] These CRBN ligands are integral components of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, innovative therapeutic modalities designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4][5] This document provides detailed application notes on the use of this compound as a precursor for CRBN ligands, along with comprehensive protocols for the synthesis and characterization of these ligands and their resultant PROTACs.
Applications of this compound in E3 Ligase Ligand Synthesis
The primary application of this compound lies in its role as a foundational building block for the synthesis of immunomodulatory imide drugs (IMiDs) and their analogues, such as pomalidomide (B1683931) and lenalidomide, which are well-established CRBN ligands.[6][7] By serving as an electrophile in reactions with various nucleophiles, particularly amines, a wide array of substituted piperidine-2,6-diones can be generated. These derivatives form the core structure that binds to the CRBN E3 ligase, enabling the recruitment of the ubiquitination machinery to a target protein of interest when incorporated into a PROTAC.[5]
The versatility of this compound allows for the introduction of diverse chemical moieties, which can be further functionalized with linkers for attachment to a target protein binder, thus forming a heterobifunctional PROTAC. The nature of the substituent introduced not only influences the binding affinity to CRBN but also the overall physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.[8]
Data Presentation
The following tables summarize key quantitative data for CRBN ligands and PROTACs derived from piperidine-2,6-dione scaffolds.
Table 1: Binding Affinities of Representative CRBN Ligands
| Compound | Dissociation Constant (K_d) | IC_50 | Assay Method(s) |
| Thalidomide | ~250 nM[6] | ~2 µM[6] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[6] |
| Lenalidomide | ~178 nM[6] | Not Widely Reported | Isothermal Titration Calorimetry (ITC)[6] |
| Pomalidomide | ~157 nM[6] | ~3 µM[6] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[6] |
Note: Binding affinity values can vary depending on the specific experimental conditions and protein constructs used.[6]
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Cell Line | DC_50 (nM) | D_max (%) |
| PROTAC 1 | Target A | Cell Line X | 15 | >95 |
| PROTAC 2 | Target B | Cell Line Y | 50 | ~90 |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 |
| Compound Y | Target A | Cell Line Z | 35 | >95 |
Note: Data is compiled from various sources and experimental conditions may differ.[4][9]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Aminobenzylamino)piperidine-2,6-dione (A CRBN Ligand Precursor)
This protocol describes the nucleophilic substitution of this compound with 2-aminomethylphenylamine.[2]
Materials:
-
This compound
-
2-Aminomethylphenylamine
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6.10 g of 2-aminomethylphenylamine and 14 ml of triethylamine in 100 ml of anhydrous THF.[2]
-
Heat the solution to reflux.[2]
-
In a separate flask, dissolve 9.60 g of this compound in 120 ml of anhydrous THF.[2]
-
Add the this compound solution dropwise to the refluxing solution over a period of 3 hours.[2]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2.5 hours.[2]
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the solid precipitate and wash it thoroughly with THF.[2]
-
Dry the solid under vacuum to yield 3-(2-aminobenzylamino)piperidine-2,6-dione.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol provides a method to determine the DC_50 and D_max of a PROTAC.[4]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Quantify the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein samples and load equal amounts onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate. g. Strip the membrane and re-probe with a primary antibody against a loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC_50 and D_max values.[4]
Protocol 3: HiBiT Assay for Real-Time Protein Degradation
This protocol describes the use of the HiBiT system to kinetically measure protein degradation.[10][11]
Materials:
-
CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.[10]
-
LgBiT protein or expression vector.[10]
-
White, opaque 96- or 384-well assay plates.[10]
-
Nano-Glo® Endurazine™ Live Cell Substrate.[10]
-
PROTAC of interest.
-
Luminometer with temperature control.
Procedure:
-
Cell Plating: a. Plate the HiBiT-tagged cells in a white, opaque assay plate and incubate overnight.
-
Assay Setup: a. Prepare a 1X solution of Endurazine™ substrate in the assay medium.[10] b. Aspirate the cell culture medium and add the Endurazine™ solution to each well.[10] c. Incubate the plate for at least 1 hour at 37°C to allow the substrate to equilibrate.[10]
-
Compound Addition and Kinetic Measurement: a. Prepare a serial dilution of the PROTAC at a 10X final concentration. b. Add the PROTAC dilutions to the appropriate wells. c. Immediately place the plate in a luminometer pre-warmed to 37°C and begin kinetic measurements of luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration.[10]
-
Data Analysis: a. Normalize the luminescence data for each well to the reading at time zero. b. Plot the normalized luminescence over time to visualize the degradation kinetics. c. For endpoint analysis, measure luminescence at a fixed time point after PROTAC addition and plot against PROTAC concentration to determine DC_50 and D_max.[11]
Protocol 4: NanoBRET™ Ternary Complex Formation Assay
This protocol outlines the measurement of PROTAC-induced ternary complex formation in live cells.[12][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-fused target protein (donor) and HaloTag®-fused CRBN (acceptor).[14]
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor)
-
PROTAC of interest
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids and seed them into a white 96-well plate.[14] b. Incubate for 24 hours to allow for protein expression.
-
Assay Execution: a. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours at 37°C.[15] b. Add a serial dilution of the PROTAC to the wells and incubate for the desired time (e.g., 90 minutes) at 37°C. c. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Signal Detection: a. Read the plate on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis: a. Calculate the NanoBRET™ ratio (acceptor emission / donor emission) for each well. b. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit a dose-response curve to determine the EC_50 for ternary complex formation.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. benchchem.com [benchchem.com]
- 5. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. NanoBRET ternary complex assay [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Coupling of 3-Bromopiperidine-2,6-dione with Aminobenzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the synthesis of 3-(aminobenzylamino)piperidine-2,6-dione derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, particularly as ligands for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). The piperidine-2,6-dione moiety is a key pharmacophore found in immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. By coupling 3-bromopiperidine-2,6-dione with various aminobenzylamines, a diverse library of molecules can be generated for screening and development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
The reaction proceeds via a nucleophilic substitution of the bromine atom on the piperidine-2,6-dione ring by the primary amine of the aminobenzylamine. The protocol described herein is based on established methods and provides two alternative reaction conditions to accommodate different substrate reactivities and laboratory preferences.
Experimental Protocols
General Reaction Scheme
Protocol 1: Reaction in Tetrahydrofuran (THF) at Reflux
This protocol is suitable for a range of aminobenzylamines and is performed at an elevated temperature.
Materials:
-
This compound
-
Aminobenzylamine (ortho-, meta-, or para-isomer)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol (B129727) or Ethyl Acetate (B1210297)/Hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aminobenzylamine (1.0 eq.) and a tertiary amine base such as triethylamine (2.0-3.0 eq.) in anhydrous THF.[1]
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous THF.
-
Heat the solution of the aminobenzylamine and base to reflux.
-
Add the solution of this compound dropwise to the refluxing mixture over a period of 1-3 hours.[1]
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).[1]
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of the tertiary amine hydrobromide salt may form.
-
Filter the reaction mixture to remove the precipitated solid and wash the solid with a small amount of THF.[1]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure 3-(aminobenzylamino)piperidine-2,6-dione derivative.[1]
Protocol 2: Reaction in Dimethylformamide (DMF) at Room Temperature
This protocol offers a milder alternative to the refluxing THF conditions and may be preferable for heat-sensitive substrates.
Materials:
-
This compound
-
Aminobenzylamine (ortho-, meta-, or para-isomer)
-
Tertiary amine base (e.g., Triethylamine or DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aminobenzylamine (1.0 eq.) and a tertiary amine base (2.0-3.0 eq.) in anhydrous DMF.
-
Add this compound (1.05 eq.) to the solution portion-wise at room temperature (approximately 20°C).[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes representative data for the synthesis of 3-(aminobenzylamino)piperidine-2,6-dione derivatives. The exact yields and reaction times may vary depending on the specific isomer of aminobenzylamine used and the reaction scale.
| Aminobenzylamine Isomer | Protocol | Reaction Time (h) | Yield (%) | 1H NMR (300 MHz, DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |
| ortho- (2-) | 1 (THF, reflux) | 5.5 | 48 | 11.1 (s, 1H), 7.1 (t, 1H), 7.1 (s, 1H), 7.0 (t, 1H), 6.95-6.85 (m, 2H), 4.55-4.25 (m, 3H), 2.85-2.55 (m, 2H), 2.7 (m, 1H), 2.0 (m, 1H) | 21.41, 31.19, 46.12, 55.28, 113.07, 117.81, 120.97, 125.23, 127.58, 137.02, 153.45, 170.83, 172.46 |
| meta- (3-) | 1 or 2 | 6-24 | 40-60 (Typical) | Representative shifts expected | Representative shifts expected |
| para- (4-) | 1 or 2 | 6-24 | 45-65 (Typical) | Representative shifts expected | Representative shifts expected |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(aminobenzylamino)piperidine-2,6-dione derivatives.
Signaling Pathway: Mechanism of Action of Piperidine-2,6-dione Derivatives as CRBN Ligands
The synthesized 3-(aminobenzylamino)piperidine-2,6-dione derivatives are designed to act as ligands for Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates." This mechanism is the basis for the therapeutic effects of immunomodulatory drugs and is harnessed in the development of PROTACs.
References
Applications of 3-Bromopiperidine-2,6-dione in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction
3-Bromopiperidine-2,6-dione is a pivotal building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of innovative therapeutic agents. Its core structure, a piperidine-2,6-dione (also known as a glutarimide) ring, is the cornerstone of a class of molecules that can modulate the ubiquitin-proteasome system, a critical cellular machinery for protein degradation. This reactivity and biological relevance make this compound a valuable starting material for the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, two groundbreaking modalities in targeted protein degradation. These approaches offer the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their medicinal chemistry projects. We will explore its application in the synthesis of Cereblon (CRBN)-recruiting PROTACs and touch upon its relevance in the discovery of molecular glues.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is a key precursor for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The bromine atom at the 3-position serves as a reactive handle for the attachment of a linker connected to a POI-binding ligand.
The general mechanism of action for a PROTAC derived from this compound is depicted below.
Caption: PROTAC-mediated degradation of BRD4.
Quantitative Data for a Representative BRD4-Targeting PROTAC
While a complete dataset for a PROTAC synthesized directly from this compound is not available in a single source, the following table provides representative data for a well-characterized BRD4-targeting PROTAC derived from a closely related glutarimide (B196013) scaffold. This data serves as a benchmark for what can be expected from PROTACs developed using this chemical space.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity | |||
| BRD4 (BD1) IC50 | 41.8 nM | Biochemical Assay | |
| CRBN IC50 | 1.69 µM (Lenalidomide) | TR-FRET | [1][2] |
| Cellular Degradation | |||
| BRD4 DC50 | 5 nM (for ZXH-3-26) | Western Blot (5h treatment) | [3] |
| BRD4 Dmax | >90% | Western Blot | [4] |
| Cellular Potency | |||
| Anti-proliferative IC50 (THP-1 cells) | 0.81 µM | Cell Viability Assay |
Note: The data presented is for illustrative purposes and is compiled from various sources for different, yet structurally related, BRD4-degrading PROTACs.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC from this compound
This protocol outlines a general synthetic route to a BRD4-targeting PROTAC using this compound and the BRD4 inhibitor, JQ1.
Caption: Synthetic workflow for a BRD4-PROTAC.
Step 1: Synthesis of Boc-protected CRBN Ligand-Linker
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an amine-terminated linker (e.g., N-Boc-ethylenediamine, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Boc-protected CRBN ligand-linker.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the amine-terminated CRBN ligand-linker as a TFA salt.
Step 3: Amide Coupling to JQ1
-
To a solution of JQ1 carboxylic acid (1.0 eq) in DMF, add a peptide coupling reagent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq).
-
Add the amine-terminated CRBN ligand-linker from Step 2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Cell-Based BRD4 Degradation Assay (Western Blot)
This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Caption: Workflow for Western Blot analysis.
Materials:
-
Cell line expressing BRD4 (e.g., THP-1, a human monocytic leukemia cell line)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Principle: This assay measures the proximity of two molecules labeled with a FRET donor and acceptor pair. In this case, a tagged BRD4 protein (e.g., His-tagged) and a tagged CRBN protein (e.g., GST-tagged) are used. When the PROTAC brings these two proteins together, the donor and acceptor fluorophores are in close proximity, resulting in a FRET signal.
Materials:
-
Recombinant tagged BRD4 (e.g., His-BRD4)
-
Recombinant tagged CRBN/DDB1 complex (e.g., GST-CRBN/DDB1)
-
Terbium (Tb)-conjugated anti-His antibody (FRET donor)
-
Fluorescein-conjugated anti-GST antibody (FRET acceptor)
-
Synthesized PROTAC
-
Assay buffer
Procedure:
-
Assay Setup: In a low-volume 384-well plate, add the assay buffer, His-BRD4, GST-CRBN/DDB1, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the Tb-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.
Application in Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise interact. Similar to the E3 ligase ligand component of a PROTAC, molecules derived from the piperidine-2,6-dione scaffold, such as lenalidomide (B1683929) and pomalidomide, are classic examples of molecular glues. They bind to CRBN and alter its substrate specificity, leading to the degradation of neosubstrates like the transcription factors IKZF1 and IKZF3.
While the serendipitous discovery has been a hallmark of molecular glues, rational design strategies are emerging. The this compound core can be elaborated with different chemical moieties to explore the induction of novel protein-protein interactions, leading to the degradation of new target proteins. The assays to characterize molecular glues are similar to those used for PROTACs, focusing on demonstrating target degradation in a CRBN- and proteasome-dependent manner.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry for the development of targeted protein degraders. Its utility in the synthesis of CRBN-recruiting PROTACs is well-established, and its core glutarimide structure is central to the function of renowned molecular glues. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel therapeutics based on this powerful chemical scaffold. The continued exploration of the chemical space around the 3-substituted piperidine-2,6-dione core promises to yield new and effective treatments for a wide range of diseases.
References
- 1. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
Step-by-step synthesis of lenalidomide using 3-Bromopiperidine-2,6-dione
Application Notes: Step-by-Step Synthesis of Lenalidomide (B1683929)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lenalidomide is an immunomodulatory drug with potent anti-tumor, anti-angiogenic, and pro-erythropoietic properties, widely used in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific target proteins, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.
While various synthetic routes to lenalidomide exist, the most established and industrially scalable pathway involves the coupling of a protected glutamine derivative, 3-aminopiperidine-2,6-dione (B110489), with a substituted isoindolinone precursor. The user-specified starting material, 3-Bromopiperidine-2,6-dione, is a key intermediate that can be converted to the required 3-aminopiperidine-2,6-dione. This document details a comprehensive, multi-step protocol for the synthesis of lenalidomide, commencing with the conversion of this compound.
Part 1: Overall Synthetic Workflow
The synthesis is a multi-step process beginning with the preparation of the key intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, followed by the reduction of its nitro group to yield the final product, lenalidomide. While not the most common starting point for the entire synthesis, this compound can be utilized to synthesize the crucial 3-aminopiperidine-2,6-dione reactant. The most widely documented and optimized route proceeds by coupling methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.
Part 2: Experimental Protocols & Data
This section provides detailed experimental procedures for the key steps in lenalidomide synthesis.
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (Bromination)
The first key intermediate is synthesized by the radical bromination of methyl 2-methyl-3-nitrobenzoate.
Protocol:
-
To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., methyl acetate (B1210297) or carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (e.g., 57°C in methyl acetate) and maintain for several hours until TLC or HPLC indicates completion of the reaction.
-
Cool the mixture, filter off the succinimide (B58015) byproduct, and wash the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization if necessary.
Table 1: Comparison of Bromination Reaction Conditions
| Parameter | Method A | Method B | Reference |
| Starting Material | Methyl 2-methyl-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | [1] |
| Initiator | AIBN | AIBN | [1] |
| Solvent | Methyl Acetate | Carbon Tetrachloride (CCl₄) | [1] |
| Yield | 98% (High-yielding, green approach) | 49-88% | [1] |
| Purity | 98% (by HPLC) | Not specified | [2] |
Step 2: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (Cyclization)
This step involves the coupling of the brominated intermediate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-precursor of lenalidomide.
Protocol:
-
Suspend 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile).
-
Add a base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃)) to neutralize the hydrochloride and liberate the free amine.
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate to the mixture.
-
Heat the reaction mixture to 50-55°C and stir for 10-12 hours.[3][4]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent like water.
-
Filter the solid, wash with water and a suitable organic solvent (e.g., isopropyl alcohol), and dry under vacuum to obtain the nitro-intermediate.
Table 2: Comparison of Cyclization Reaction Conditions
| Parameter | Method A | Method B | Method C | Reference |
| Reactant A | Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate | [3] |
| Reactant B | 3-aminopiperidine-2,6-dione HCl | 3-aminopiperidine-2,6-dione HCl | 3-aminopiperidine-2,6-dione HCl | [3] |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | [3] |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | [3] |
| Temperature | 50-55°C | 50-55°C | 50-55°C | [3] |
| Yield | 57% | 86% | 89% | [3] |
| Purity | >99.5% (by HPLC) | >99.5% (by HPLC) | >99.5% (by HPLC) | [2] |
Step 3: Synthesis of Lenalidomide (Reduction)
The final step is the reduction of the nitro group on the isoindolinone ring to an amine group.
Protocol (Method: Fe/NH₄Cl Reduction):
-
Dissolve ammonium (B1175870) chloride in water and add the nitro-intermediate and ethanol.
-
Heat the mixture to approximately 60°C.
-
Add iron powder portion-wise with vigorous stirring.
-
Increase the temperature to reflux (approx. 80°C) and maintain for 4 hours.[2]
-
After completion, filter the hot reaction mixture to remove the iron catalyst and salts.
-
Wash the filter cake with a hot ethanol/water mixture.
-
Combine the filtrates and concentrate under reduced pressure to remove ethanol.
-
Cool the remaining aqueous solution to precipitate lenalidomide.
-
Filter the product, wash with water, and dry under vacuum.
Table 3: Comparison of Reduction Methods
| Parameter | Method A (Catalytic Hydrogenation) | Method B (Chemical Reduction) | Reference |
| Starting Material | 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [2][3] |
| Reagents | H₂, 10% Pd/C catalyst | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | [2][3] |
| Solvent | Dioxane or DMF/Methanol | Ethanol/Water | [2][4] |
| Pressure | Atmospheric or ~50 psi | Atmospheric | [2] |
| Overall Yield | ~36% (from earlier methods) to >80% (optimized) | ~80% (overall from intermediate II) | [2][5] |
| Purity | >99.6% | >99.8% (by HPLC) | [4][6] |
| Notes | Requires specialized hydrogenation equipment. Potential for metal contamination in the final product. | Avoids expensive and hazardous catalysts. Simpler setup. | [2][7] |
Part 3: Mechanism of Action Signaling Pathway
Lenalidomide's primary mechanism of action is the modulation of the CRL4CRBN E3 ubiquitin ligase complex. By binding to Cereblon (CRBN), lenalidomide induces the recruitment of neo-substrates, leading to their ubiquitination and proteasomal degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromopiperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 3-Bromopiperidine-2,6-dione. This versatile building block is a critical intermediate in the synthesis of a wide range of biologically active molecules, most notably immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound, also known as 3-bromoglutarimide, is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure features a piperidine-2,6-dione core with a bromine atom at the 3-position. This bromine atom serves as an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[1] The reactivity of the C-Br bond is enhanced by the two adjacent electron-withdrawing carbonyl groups.[1][2] This reactivity allows for the introduction of diverse functional groups at the C3 position, which is a cornerstone for the synthesis of complex molecules like Lenalidomide, Pomalidomide, and their analogs.[1][3]
General Reaction Pathway
The fundamental reaction involves the displacement of the bromide ion by a nucleophile. A base is often employed to neutralize the hydrogen bromide (HBr) generated during the reaction or to deprotonate the nucleophile, increasing its reactivity.
Caption: General scheme for nucleophilic substitution of this compound.
Application Notes
-
Versatility of Nucleophiles: A wide range of nucleophiles can be employed in this reaction. Common examples include primary and secondary amines, thiols, and azide (B81097) ions. This flexibility is key to creating diverse chemical libraries for drug discovery.[1]
-
Amine Nucleophiles: Reactions with amines are fundamental for synthesizing IMiDs. For example, the synthesis of Lenalidomide involves the substitution of bromine with an amino group derived from a protected precursor.[3]
-
Sulfur Nucleophiles: Thiols can act as nucleophiles to form 3-thioether derivatives. An example includes the reaction with 2,3-dihydro-3-thioxo-1H-isoindol-1-one to create a thalidomide (B1683933) analog where a sulfur atom links the two ring systems.[1]
-
Azide Nucleophiles: The bromine can be displaced by sodium azide to form 3-azidoglutarimide. This intermediate is valuable for "click" chemistry, allowing for the synthesis of 1,2,3-triazole analogs of thalidomide.[1][2]
-
-
Solvent and Base Selection: The choice of solvent and base is critical for optimizing reaction conditions.
-
Solvents: Inert solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and dimethylformamide (DMF) are commonly used.[4]
-
Bases: Tertiary amines such as triethylamine (B128534) (TEA) or ethyl-diisopropylamine (DIPEA) are frequently used to scavenge the HBr produced, driving the reaction to completion.[4]
-
-
Reaction Temperature: The reaction temperature can vary significantly, from room temperature to reflux, depending on the nucleophilicity of the attacking species and the solvent used. Reactions in DMF can often be carried out at lower temperatures (e.g., 20°C) compared to those in THF, which may require heating to reflux.[4]
-
Role in PROTAC Development: The substituted piperidine-2,6-dione motif is a well-established Cereblon (CRBN) E3 ligase ligand. Therefore, nucleophilic substitution on this compound is a key strategy for attaching linkers that connect the CRBN ligand to a protein-of-interest binder, forming a PROTAC.
Data Summary: Nucleophilic Substitution Reactions
The following table summarizes typical conditions for nucleophilic substitution reactions on this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature | Typical Yield | Reference |
| Amine | 2-Aminomethylphenylamine | Tetrahydrofuran (THF) | Triethylamine (TEA) | Reflux | Not explicitly stated, but part of a multi-step synthesis. | [4] |
| Amine | General Aminobenzylamines | Dimethylformamide (DMF) | Tertiary Amines | 0 - 100 °C (20 °C preferred) | High | [4] |
| Sulfur | 2,3-dihydro-3-thioxo-1H-isoindol-1-one | Not specified | Not specified | Not specified | Not specified | [1] |
| Azide | Sodium Azide | Acetone (B3395972) | N/A | Room Temperature | Not specified | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(2-Aminobenzylamino)piperidine-2,6-dione
This protocol details the reaction of this compound with an amine nucleophile, a key step in synthesizing more complex heterocyclic structures.[4]
Reagents and Materials:
-
This compound (9.60 g)
-
2-Aminomethylphenylamine (6.10 g)
-
Triethylamine (14 mL)
-
Tetrahydrofuran (THF), anhydrous (220 mL)
-
Reaction flask with reflux condenser and dropping funnel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a reaction flask, prepare a solution of 2-aminomethylphenylamine (6.10 g) and triethylamine (14 mL) in 100 mL of THF.
-
Heat the solution to reflux with stirring.
-
Separately, dissolve this compound (9.60 g) in 120 mL of THF.
-
Add the this compound solution dropwise to the refluxing amine solution over a period of 3 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2.5 hours.
-
A precipitate will form during the reaction. Cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with fresh THF to remove any unreacted starting materials and impurities.
-
Dry the resulting product, 3-(2-Aminobenzylamino)piperidine-2,6-dione.
Protocol 2: Synthesis of 3-Azidopiperidine-2,6-dione (3-Azidoglutarimide)
This protocol describes the substitution of the bromine atom with an azide group, creating a versatile intermediate for click chemistry.[1][2]
Reagents and Materials:
-
Crude this compound
-
Sodium azide (NaN₃)
-
Acetone
-
Reaction flask
-
Stirring apparatus
-
Silica (B1680970) gel for column chromatography
-
Eluent: n-hexane/ethyl acetate (B1210297) (1:1 v/v)
Procedure:
-
Dissolve the crude this compound in acetone (e.g., 5 mL for ~2 g of starting material).[2]
-
Add sodium azide to the solution (approximately 3 equivalents).[2] The reaction mixture may change color.
-
Stir the mixture at room temperature for 24 hours.[2]
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, the reaction mixture can be directly purified.
-
Purify the product by silica gel column chromatography using a 1:1 mixture of n-hexane and ethyl acetate as the eluent to obtain the target 3-azidopiperidine-2,6-dione.[2]
Visualized Workflows and Pathways
Caption: A typical experimental workflow for nucleophilic substitution on this compound.
Caption: Simplified pathway showing how products derived from this compound can induce protein degradation.
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromopiperidine-2,6-dione as a Versatile Intermediate for Novel Immunomodulators
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a pivotal heterocyclic intermediate in medicinal and organic chemistry.[1][2] Its structure, featuring a piperidine-2,6-dione core with a reactive bromine atom at the 3-position, makes it an essential building block for a class of potent therapeutic agents.[1] This compound is instrumental in the synthesis of Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The piperidine-2,6-dione (or glutarimide) ring is crucial for binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, which is central to the mechanism of action of these drugs.[2][3] These molecules can modulate the immune system and induce the degradation of specific target proteins, offering therapeutic potential for cancers like multiple myeloma, as well as inflammatory and autoimmune diseases.[1][4][5]
Physicochemical Properties and Safety Information
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 62595-74-8 | [6] |
| Molecular Formula | C₅H₆BrNO₂ | [6] |
| Molecular Weight | 192.01 g/mol | [1][6] |
| Appearance | White crystalline solid | [7] |
| Solubility | Insoluble in water; Soluble in DMF, DMSO | [8] |
| Storage | Sealed in dry, 2-8°C |
Safety Profile: This compound is associated with the following GHS hazard statements:
-
H332: Harmful if inhaled[1]
It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]
Application Note 1: Synthesis of Immunomodulatory Scaffolds
This compound serves as a versatile precursor due to the reactivity of the bromine atom, which is an excellent leaving group for nucleophilic substitution reactions.[1] This allows for the straightforward introduction of various functionalities at the 3-position, leading to the creation of diverse libraries of immunomodulatory compounds. The electron-withdrawing nature of the two adjacent carbonyl groups enhances the reactivity of the C-Br bond.[1] This core application is fundamental to the synthesis of IMiDs and the CRBN-binding ligands used in PROTACs.[9][10]
Caption: General workflow for synthesizing immunomodulators.
Application Note 2: Mechanism of Action of Derived Immunomodulators
The piperidine-2,6-dione moiety, introduced via the this compound intermediate, is essential for the biological activity of IMiDs like lenalidomide (B1683929) and pomalidomide.[2] This structural motif binds directly to the Cereblon (CRBN) protein, which is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][4]
IMiD Mechanism: Upon binding, IMiDs modulate the substrate specificity of CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[11] The degradation of these factors in multiple myeloma cells leads to anti-proliferative effects and apoptosis.[4] Concurrently, this mechanism co-stimulates T-cells, enhancing the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which contributes to the overall anti-tumor immune response.[12][13]
Caption: IMiD mechanism of action in multiple myeloma.
PROTAC Mechanism: In PROTACs, the piperidine-2,6-dione derivative acts as the E3 ligase ligand. It is connected via a chemical linker to another ligand that binds to a specific Protein of Interest (POI). This bifunctional molecule induces the formation of a ternary complex between CRBN and the POI, leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.[9][14]
Caption: Mechanism of action for a CRBN-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of this compound
Two common methods for the synthesis of the title compound are bromination of piperidine-2,6-dione and a two-step process starting from cycloglutaric anhydride (B1165640).
Method A: Direct Bromination [7]
-
Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (B151607) (20 ml) in a closed pressure-resistant vessel.
-
Add liquid bromine (4.5 ml, 87.8 mmol) to the suspension.
-
Stir the mixture in the closed vessel for 90 minutes at a bath temperature of 110°C.
-
After cooling, carefully open the vessel and continue stirring until hydrogen bromide gas evolution ceases.
-
Evaporate the reaction mixture in vacuo.
-
Dissolve the residue in ethanol (B145695) and re-evaporate to yield the product as white crystals.
Method B: Two-Step Synthesis from Cycloglutaric Anhydride [15]
-
Step 1: Amidation
-
In a reaction vessel, add isopropanol (B130326) (6L), 25% ammonia (B1221849) water (6L), and cycloglutaric anhydride (1000.0g).
-
Stir to dissolve and heat to reflux (approx. 85°C) for 4 hours.
-
Monitor reaction completion by TLC.
-
Cool slowly to room temperature to allow crystallization.
-
Filter the mixture and wash the filter cake with a 1:1 (v/v) solution of isopropanol:water.
-
Dry the solid at 100°C to obtain the intermediate, piperidine-2,6-dione.
-
-
Step 2: Bromination
-
Follow a bromination procedure (e.g., using TBICA - trichloroisocyanuric acid with potassium bromide, or liquid bromine as in Method A) on the intermediate from Step 1 to obtain this compound.
-
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| A | Piperidine-2,6-dione | Liquid Bromine, Chloroform | 99% | [7] |
| B | Cycloglutaric Anhydride | Ammonia, Isopropanol, Brominating Agent | 94.2% (for amidation step) | [15] |
Protocol 2: Synthesis of a 3-Substituted Immunomodulator Precursor
This protocol describes a general nucleophilic substitution reaction to couple this compound with an amine, a key step in building more complex immunomodulators.[5]
Example: Synthesis of 3-(2-Aminobenzylamino)piperidine-2,6-dione [5]
-
Prepare a solution of 2-aminomethylphenylamine (6.10 g) and triethylamine (B128534) (14 ml) in tetrahydrofuran (B95107) (100 ml).
-
Heat the solution to reflux.
-
Separately, dissolve this compound (9.60 g) in tetrahydrofuran (120 ml).
-
Add the this compound solution dropwise to the refluxing amine solution over a period of 3 hours.
-
After the addition is complete, continue stirring under reflux for an additional 2.5 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and process accordingly (e.g., filtration to remove triethylamine hydrobromide salt, followed by solvent evaporation).
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-substituted product.
| Reactant 1 | Reactant 2 | Base/Solvent | Temperature | Time | Product | Reference |
| This compound | 2-Aminomethylphenylamine | Triethylamine / THF | Reflux | 5.5 h | 3-(2-Aminobenzylamino)piperidine-2,6-dione | [5] |
| This compound | Various Amines | Varies (e.g., DIPEA) / DMSO | 90 °C | 12 h | PROTAC Linker Conjugates | [16] |
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. This compound (CAS 62595-74-8) [benchchem.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 6. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 16. preprints.org [preprints.org]
Application of 3-Bromopiperidine-2,6-dione in Targeted Protein Degradation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[2] 3-Bromopiperidine-2,6-dione is a pivotal building block in the synthesis of PROTACs, serving as a precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the degradation machinery.[3]
This document provides detailed application notes and protocols for the use of this compound in TPD research. It is intended for researchers, scientists, and drug development professionals working to design and evaluate novel protein degraders.
Mechanism of Action: PROTACs Utilizing this compound Derivatives
PROTACs derived from this compound, such as those incorporating a pomalidomide (B1683931) moiety, function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.[4]
Experimental Protocols
Part 1: Synthesis of a Pomalidomide-based CRBN Ligand from this compound
This protocol outlines a representative synthesis of a functionalized pomalidomide precursor that can be incorporated into a PROTAC.
Step 1: Synthesis of 3-Aminopiperidine-2,6-dione (B110489)
A common route to pomalidomide involves the use of 3-aminopiperidine-2,6-dione. While direct conversion from this compound can be challenging, a plausible synthetic route involves nucleophilic substitution with an amine equivalent. A more established method starts from L-glutamine.
Materials:
-
L-Glutamine
-
N,N'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate)
-
Boc anhydride (B1165640) (Di-tert-butyl dicarbonate)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Protection of L-Glutamine: Dissolve L-glutamine in a mixture of water and a suitable organic solvent (e.g., dioxane). Add sodium bicarbonate, followed by the dropwise addition of Boc anhydride. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture and extract the Boc-protected glutamine.
-
Cyclization: Dissolve the Boc-protected glutamine in anhydrous THF. Add CDI and a catalytic amount of DMAP. Stir the reaction at room temperature overnight.
-
Boc Deprotection and Salt Formation: Concentrate the reaction mixture and dissolve the residue in a suitable solvent like ethyl acetate (B1210297). Add a solution of HCl in dioxane or ethyl acetate to precipitate the hydrochloride salt of 3-aminopiperidine-2,6-dione. Filter and dry the solid.
Step 2: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)
Materials:
-
3-Aminopiperidine-2,6-dione hydrochloride (from Step 1)
-
3-Nitrophthalic anhydride
-
Acetic acid
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Anhydrous solvent (e.g., DMF or DMA)
Procedure:
-
Condensation: To a solution of 3-nitrophthalic anhydride in a high-boiling point solvent like acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction and pour it into water to precipitate the product. Filter and dry the solid to obtain 3-(4-nitro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione.
-
Reduction of the Nitro Group: Dissolve the product from the previous step in a suitable solvent like DMF. Add Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain pomalidomide.
Part 2: Synthesis of a PROTAC using the Pomalidomide-Linker Moiety
This protocol describes the coupling of the synthesized pomalidomide to a linker and a protein of interest (POI) ligand.
Materials:
-
Pomalidomide
-
Linker with appropriate functional groups (e.g., a Boc-protected amine and a carboxylic acid)
-
POI ligand with a suitable functional group for coupling (e.g., an amine)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Deprotection agent (e.g., TFA in DCM)
Procedure:
-
Linker Attachment to Pomalidomide: React pomalidomide with a suitable linker precursor, for instance, via nucleophilic aromatic substitution if using a fluorinated pomalidomide precursor, or through amide bond formation.
-
Deprotection of the Linker: If the linker is protected (e.g., with a Boc group), deprotect it using an appropriate reagent like TFA in DCM.
-
Coupling of POI Ligand: Activate the carboxylic acid of the POI ligand (or linker, depending on the synthetic strategy) using a coupling agent like HATU in the presence of a base like DIPEA. Add the amine-functionalized pomalidomide-linker (or POI ligand) to the reaction mixture and stir until completion.
-
Purification: Purify the final PROTAC using techniques such as flash chromatography or preparative HPLC.
Part 3: Key Experimental Assays for PROTAC Evaluation
This assay confirms the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a suitable microplate, add the tagged POI, tagged CRBN/DDB1 complex, and varying concentrations of the PROTAC.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate at room temperature to allow for complex formation.
-
Measure the FRET signal. A bell-shaped curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at high PROTAC concentrations due to the "hook effect".
This is the most common method to directly measure the reduction in target protein levels.[4]
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[5]
This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other Western blotting reagents as in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Cell Lysis: Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against the POI.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads.
-
Perform a Western blot on the eluate.
-
Probe the membrane with an antibody against ubiquitin.
-
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their maximum degradation (Dmax). The following tables provide a summary of reported data for various PROTACs that utilize a CRBN ligand derived from a 3-piperidine-2,6-dione core, such as pomalidomide.
Table 1: DC50 and Dmax Values for Pomalidomide-based PROTACs Targeting Various Proteins
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| dBET6 | BRD4 | HeLa | 10 | 90 |
| A1874 | BRD4 | 22Rv1 | 0.8 | >95 |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 |
| Compound 16 | EGFR | A549 | 32.9 | 96 |
| MS177 | EZH2 | EOL-1 | 200 | 82 |
| SHP2-D26 | SHP2 | KYSE-520 | 0.46 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ.[6][7]
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linkers
| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | PEG-based | MV4-11 | 18 | >98 |
| ARV-825 | PEG-based | RS4;11 | <1 | >95 |
| QCA570 | Rigid piperazine-based | MOLM-13 | 0.032 | >95 |
Note: This table illustrates how linker composition can significantly impact PROTAC potency.
Conclusion
This compound is a versatile and essential starting material for the synthesis of potent PROTACs that recruit the CRBN E3 ligase. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of targeted protein degradation. A systematic approach to the synthesis and evaluation of these molecules, including rigorous biophysical and cellular characterization, is crucial for the development of novel and effective therapeutics. The continued exploration of new linker strategies and the expansion of the target scope for CRBN-based PROTACs will undoubtedly lead to exciting advancements in the treatment of a wide range of diseases.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Versatile Role of 3-Bromopiperidine-2,6-dione in Agrochemical Synthesis
Introduction
3-Bromopiperidine-2,6-dione, a derivative of glutarimide, is a valuable and versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive bromine atom at the 3-position and two carbonyl groups, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While its applications in the pharmaceutical industry, particularly in the synthesis of immunomodulatory drugs like lenalidomide, are well-documented, its utility in the agrochemical sector is also significant. This key intermediate serves as a scaffold for the development of novel fungicides, herbicides, and insecticides.[1]
The presence of the bromine atom allows for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This flexibility is crucial for the targeted design of agrochemicals with specific modes of action and improved efficacy.
Fungicidal Applications
Derivatives of piperidine-2,6-dione have shown promising fungicidal activity against a range of plant pathogens. The core structure can be modified to interact with specific fungal targets, disrupting essential biological processes and inhibiting fungal growth.
While a direct synthesis of a commercial fungicide starting from this compound is not extensively documented in publicly available literature, the synthesis of various piperidine-2,6-dione derivatives with demonstrated fungicidal properties highlights the potential of this scaffold. For instance, N-substituted piperidine-2,6-diones have been investigated for their antimicrobial properties.
Logical Workflow for Developing Piperidine-2,6-dione based Fungicides
Caption: A logical workflow for the discovery of novel fungicides.
Herbicidal Applications
The piperidine-2,6-dione scaffold has also been explored for the development of herbicides. By introducing specific substituents, particularly at the 3-position, chemists can design molecules that interfere with essential plant processes, such as amino acid synthesis or cell division, leading to weed control.
A notable example involves the synthesis of 3-arylpiperidine-2,6-dione derivatives, which have demonstrated herbicidal activity. The synthesis of these compounds can be achieved through cross-coupling reactions, where the bromine atom of this compound is replaced with an aryl group.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)piperidine-2,6-dione (B12436455)
This protocol describes a general method for the synthesis of a 3-arylpiperidine-2,6-dione derivative, which can be screened for herbicidal activity.
Reaction Scheme:
Caption: Synthesis of a 3-arylpiperidine-2,6-dione derivative.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 192.01 | 1.92 g | 10 mmol |
| 4-Chlorophenylboronic acid | 156.37 | 1.72 g | 11 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.23 g | 0.2 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20 mmol |
| Toluene | - | 50 mL | - |
| Water | - | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.92 g, 10 mmol), 4-chlorophenylboronic acid (1.72 g, 11 mmol), and Pd(PPh₃)₄ (0.23 g, 0.2 mmol).
-
Add toluene (50 mL) and a 2M aqueous solution of sodium carbonate (10 mL, 20 mmol).
-
The mixture is degassed with nitrogen for 15 minutes.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and stirred vigorously for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 1:1) to afford 3-(4-chlorophenyl)piperidine-2,6-dione as a white solid.
Expected Yield: 75-85%
Insecticidal Applications
The development of piperidine-2,6-dione-based insecticides is another promising area of research. By modifying the core structure, it is possible to create compounds that target the nervous system of insects or disrupt their growth and development. Spirocyclic piperidine (B6355638) derivatives, for instance, have been investigated as novel insecticides. While the direct use of this compound in the synthesis of a commercial insecticide is not widely reported, its potential as a precursor for creating diverse chemical libraries for screening is significant.
General Synthetic Strategy for Insecticidal Derivatives
Caption: A general approach to synthesize and screen for insecticidal piperidine-2,6-dione derivatives.
This compound is a highly valuable starting material for the synthesis of a wide array of potential agrochemicals. Its reactivity allows for the introduction of diverse chemical moieties, enabling the generation of large libraries of compounds for high-throughput screening. While the direct lineage from this specific bromo-intermediate to commercialized agrochemicals is not as clearly defined in public literature as it is for pharmaceuticals, the foundational chemistry and the biological activity of the resulting piperidine-2,6-dione derivatives underscore its importance and potential in the ongoing search for new and effective crop protection solutions. Further research and exploration of the chemical space accessible from this compound are warranted to unlock its full potential in the agrochemical industry.
References
Laboratory procedure for the bromination of piperidine-2,6-dione
Application Note: Synthesis of 3-Bromopiperidine-2,6-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine-2,6-dione, also known as glutarimide, is a core scaffold found in numerous bioactive molecules. The functionalization of this scaffold is crucial for developing novel therapeutics. Specifically, the bromination at the 3-position yields this compound, a key synthetic intermediate in medicinal and organic chemistry.[1][2] This brominated compound serves as a versatile building block for creating more complex, biologically active molecules, including potent immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology in drug discovery.[1][3] The bromine atom at the 3-position acts as a reactive handle, readily undergoing nucleophilic substitution to allow for the introduction of diverse functional groups.[1]
This document provides a detailed laboratory protocol for the synthesis of this compound via the direct bromination of piperidine-2,6-dione.
Experimental Protocols
Protocol 1: Synthesis of this compound using Liquid Bromine
This protocol details the direct bromination of piperidine-2,6-dione using liquid bromine in a chloroform (B151607) solvent under elevated temperature.[4][5]
Materials and Equipment:
-
Piperidine-2,6-dione (Glutarimide)
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Ethanol (B145695) (for work-up, optional)
-
Pressure-resistant glass reaction vessel with a Teflon screw cap
-
Heating mantle or oil bath with temperature control and magnetic stirring
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Safety Precautions:
-
Warning: This reaction should be performed exclusively in a well-ventilated fume hood due to the use of highly corrosive and toxic liquid bromine and the evolution of hydrogen bromide (HBr) gas.
-
The use of a pressure-rated vessel is critical as the reaction generates gas and is heated in a closed system.
-
Handle liquid bromine with extreme care using appropriate PPE.
Procedure:
-
To a pressure-resistant glass reaction vessel, add piperidine-2,6-dione (10.2 g, 89.3 mmol) and chloroform (20 mL).[5] Note: The original source refers to piperidine-2,6-dione as a suspension.[5]
-
In the fume hood, carefully add liquid bromine (4.5 mL, 87.8 mmol) to the suspension.[5]
-
Securely seal the vessel with the Teflon cap.
-
Place the vessel in an oil bath or heating mantle and heat the mixture to 100-110°C with vigorous stirring.[4][5]
-
Maintain the reaction at this temperature for 90 minutes.[5] The progress of the reaction can be monitored by methods such as gas chromatography (GC) or Thin Layer Chromatography (TLC).[4]
-
After 90 minutes, remove the vessel from the heat source and allow it to cool to room temperature.
-
Caution: Once cooled, carefully open the vessel in the fume hood to vent the HBr gas produced during the reaction. Continue stirring the open vessel until no more HBr gas is observed escaping.[5]
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the chloroform.[5]
-
Dissolve the resulting crude residue in ethanol and evaporate the solvent again. This step helps to remove residual HBr.[5]
-
The process should yield this compound as white crystals.[5] For further purification, if necessary, silica (B1680970) gel column chromatography can be employed using a solvent system such as n-hexane and ethyl acetate.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62595-74-8 | [5] |
| Molecular Formula | C₅H₆BrNO₂ | [5] |
| Molecular Weight | 192.01 g/mol | [5][6] |
| Appearance | White crystalline solid | [5][7] |
| Solubility | Soluble in DMF and DMSO | [4] |
Table 2: Summary of Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | Piperidine-2,6-dione (10.2 g) | [5] |
| Brominating Agent | Liquid Bromine (4.5 mL) | [5] |
| Solvent | Chloroform (20 mL) | [5] |
| Reaction Temperature | 100-110°C | [4][5] |
| Reaction Time | 90 minutes | [5] |
| Reported Yield | ~99% | [5] |
| Analytical Data (LC-MS) | MH⁺: 193 | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the significance of the synthesized compound in drug development.
Caption: Workflow for the synthesis of this compound.
Caption: Role of this compound in drug development.
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. This compound (CAS 62595-74-8) [benchchem.com]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Note: 3-Bromopiperidine-2,6-dione as a Key Building Block for Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a brominated heterocyclic compound that has emerged as a crucial synthetic intermediate in medicinal chemistry.[1] Its piperidine-2,6-dione core is a privileged structure, notably found in immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide).[2] The bromine atom at the 3-position serves as a reactive handle, making it an ideal building block for creating derivatives that can modulate biological pathways implicated in cancer.[1]
This compound is particularly significant for its role in the synthesis of Cereblon (CRBN) E3 ligase modulators (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[4][5] Derivatives of this compound often form the E3 ligase-binding moiety of these powerful new therapeutic agents.[3] This application note provides detailed protocols for the synthesis and application of this compound and its derivatives in the discovery of novel anticancer drugs.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Below are two common protocols starting from either piperidine-2,6-dione or cycloglutaric anhydride (B1165640).
Caption: Synthetic routes to this compound.
Protocol 1: Direct Bromination of Piperidine-2,6-dione This method involves the direct bromination of piperidine-2,6-dione in a pressure-resistant vessel.
Materials:
-
Piperidine-2,6-dione
-
Liquid bromine (Br₂)
-
Chloroform (CHCl₃)
-
48 mL pressure-resistant glass reaction vessel with a Teflon spiral cap
-
Heating and stirring module
-
Rotary evaporator
-
In the pressure-resistant glass vessel, prepare a suspension of piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml).
-
Carefully add liquid bromine (4.5 ml, 87.8 mmol) to the suspension.
-
Seal the vessel tightly with the Teflon cap.
-
Heat the reaction mixture to 110°C and stir for 90 minutes.
-
After 90 minutes, cool the vessel to room temperature.
-
Once cooled, carefully open the vessel in a well-ventilated fume hood and continue stirring until no more hydrogen bromide gas escapes.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethanol (B145695) and evaporate again to afford the final product as white crystals.
Protocol 2: Synthesis from Cycloglutaric Anhydride This is a two-step method involving amidation followed by bromination with Tribromoisocyanuric acid (TBICA).[8]
Step 1: Amidation of Cycloglutaric Anhydride
-
Add isopropanol (B130326) (6 L), 25% ammonia (B1221849) water (6 L), and cycloglutaric anhydride (1000.0 g) to a reaction kettle.
-
Stir the mixture to dissolve the components.
-
Heat the solution to 85°C and reflux for 4 hours.
-
Monitor the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly cool the mixture to room temperature to allow for crystallization.
-
Filter the mixture and wash the filter cake with a 1:1 (v/v) solution of isopropanol:water.
-
Dry the filter cake at 100°C for 12 hours to obtain the intermediate, piperidine-2,6-dione.
Step 2: TBICA Bromination
-
Add ethanol and the intermediate from Step 1 into a reaction kettle and stir at room temperature until dissolved.
-
Add Tribromoisocyanuric acid (TBICA) to the system in batches.
-
Heat the mixture to 85°C and stir at reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool to room temperature and filter to remove insoluble substances.
-
Wash the filter cake with ethanol.
-
Combine the filtrates, add water, and heat to reflux until all solids are dissolved.
-
Slowly cool to induce crystallization, then filter.
-
Wash the filter cake with an ethanol:water mixed solution.
-
Vacuum dry the filter cake at 60°C for 12-48 hours to obtain the final product.
| Parameter | Method 1: Direct Bromination [6] | Method 2: TBICA Bromination [8] |
| Starting Material | Piperidine-2,6-dione | Cycloglutaric Anhydride |
| Brominating Agent | Liquid Bromine (Br₂) | Tribromoisocyanuric Acid (TBICA) |
| Solvent | Chloroform | Isopropanol, Ethanol, Water |
| Temperature | 110°C | 85°C |
| Reaction Time | 1.5 hours | ~5-7 hours (total) |
| Reported Yield | 99% | 94.2% (Step 1) |
| Advantages | High yield, shorter reaction time | Safer, more environmentally friendly |
Application in Anticancer Drug Synthesis: PROTACs
This compound is a versatile building block for synthesizing the Cereblon-binding moiety of PROTACs. The bromine atom is a good leaving group, readily displaced by a range of nucleophiles in substitution reactions.[1] This allows for the covalent attachment of a linker, which in turn connects to a ligand that binds a specific cancer-related protein of interest (POI), targeting it for degradation.
Caption: General structure of a PROTAC molecule.
Protocol 3: Nucleophilic Substitution for Derivative Synthesis This protocol describes a general method for coupling this compound with an amine-containing molecule, a key step in building a PROTAC.[9]
Materials:
-
This compound
-
2-Aminomethylphenylamine (or other amine nucleophile)
-
Tetrahydrofuran (THF), anhydrous
-
Standard reflux apparatus
-
Filtration equipment
Procedure: [9]
-
In a round-bottom flask, prepare a solution of the amine nucleophile (e.g., 6.10 g of 2-aminomethylphenylamine) and triethylamine (14 ml) in anhydrous THF (100 ml).
-
Heat the solution to reflux.
-
Separately, dissolve this compound (9.60 g) in anhydrous THF (120 ml).
-
Add the this compound solution dropwise to the refluxing amine solution over 3 hours.
-
After the addition is complete, continue stirring the reaction mixture at reflux for an additional 2.5 hours.
-
A solid precipitate will form. Cool the mixture to room temperature.
-
Filter the precipitated solid and wash it thoroughly with THF.
-
The resulting solid is the desired 3-substituted piperidine-2,6-dione derivative, which can be further purified by chromatography or recrystallization if necessary.
Mechanism of Action: Induced Protein Degradation
Derivatives of this compound function by binding to the Cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[10] In a PROTAC, this binding event brings the E3 ligase into close proximity with a target protein of interest (POI). This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the cancer-driving protein from the cell.[4][11]
Caption: PROTAC-mediated protein degradation pathway.
Biological Evaluation Protocols
Once novel derivatives are synthesized, their anticancer potential must be evaluated. Standard cellular assays are used to measure their antiproliferative activity and mechanism of action.
Protocol 4: Cell Viability Assay This protocol measures the ability of a compound to inhibit cancer cell growth. The Cell Counting Kit-8 (CCK8) or CellTiter-Glo (CTG) assays are common methods.[10][12]
Materials:
-
Cancer cell lines (e.g., NCI-H929 multiple myeloma cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Synthesized compounds dissolved in DMSO
-
CCK8 or CTG reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 25,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours, or perform the CTG assay according to the manufacturer's instructions.
-
Measure the absorbance (CCK8) or luminescence (CTG) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: TNF-α Inhibition Assay Many immunomodulatory drugs derived from this scaffold inhibit the production of the inflammatory cytokine TNF-α.[10]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Synthesized compounds
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs and treat them with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.
Data Summary
The biological activity of anticancer agents derived from this compound is typically quantified by their IC₅₀ values. Lower values indicate higher potency.
| Compound | Assay Type | Cell Line / System | IC₅₀ Value (µM) | Reference |
| 10a | Antiproliferative | NCI-H929 (Multiple Myeloma) | 2.25 | [10] |
| 10a | Antiproliferative | U239 | 5.86 | [10] |
| 10a | Cytokine Inhibition | LPS-stimulated PBMCs | 0.76 (TNF-α) | [10] |
Note: Compound 10a is a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative synthesized using the piperidinedione scaffold.[10]
Conclusion this compound is an exceptionally valuable building block in the field of anticancer drug discovery. Its chemical reactivity allows for its straightforward incorporation into complex molecules designed to modulate key oncogenic pathways.[1] Its primary application in the development of Cereblon-recruiting PROTACs and molecular glues places it at the forefront of targeted protein degradation, a revolutionary strategy for treating cancers that are resistant to conventional inhibitors.[4][5] The protocols and data presented here provide a foundational resource for researchers aiming to leverage this powerful chemical scaffold in their own drug discovery programs.
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Large-Scale Synthesis of 3-Bromopiperidine-2,6-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the large-scale synthesis of 3-Bromopiperidine-2,6-dione. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis, offering practical solutions and detailed experimental protocols.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the specified temperature (e.g., 110°C for bromination with Br2) and monitored until completion using an appropriate analytical method like TLC or HPLC.[1][2] |
| Poor quality of starting materials. | Use high-purity piperidine-2,6-dione or cyclopentanedioic anhydride (B1165640). The purity of starting materials can significantly impact the reaction outcome. | |
| Inefficient brominating agent. | For the TBICA method, ensure the reagent is fresh and has been stored properly to maintain its reactivity. For the Br2 method, ensure accurate measurement of the liquid bromine. | |
| Product is a Dark Color (Brown/Yellow) | Presence of unreacted bromine. | During workup, quench any remaining bromine with a reducing agent like sodium thiosulfate (B1220275) solution until the color disappears.[3] |
| Formation of colored impurities due to side reactions at high temperatures. | Consider lowering the reaction temperature slightly and extending the reaction time. Purification by recrystallization or column chromatography may be necessary. | |
| Difficult Filtration of the Product | Very fine crystalline product. | Allow the product to crystallize slowly from the reaction or recrystallization solvent by gradual cooling. Agitation during crystallization can also influence crystal size. |
| Presence of oily impurities. | Wash the crude product with a non-polar solvent like hexane (B92381) to remove oily residues before filtration. | |
| Low Purity of the Final Product | Presence of unreacted starting material. | Optimize the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to other impurities. |
| Formation of over-brominated byproducts (e.g., dibromo-species). | Carefully control the stoichiometry of the brominating agent and the reaction temperature. Purification via recrystallization can be effective in removing these less soluble impurities. | |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum at an appropriate temperature after filtration.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: There are two primary methods for the large-scale synthesis of this compound:
-
Direct Bromination of Piperidine-2,6-dione (Glutarimide): This method involves the reaction of piperidine-2,6-dione with liquid bromine, typically in a chlorinated solvent like chloroform (B151607) at elevated temperatures.[1][2]
-
Two-Step Synthesis from Cyclopentanedioic Anhydride: This newer method involves the amidation of cyclopentanedioic anhydride to form piperidine-2,6-dione, followed by bromination with a safer, solid brominating agent such as Tribromoisocyanuric acid (TBICA). This method is considered safer and more environmentally friendly for large-scale production.[4][5]
Q2: What are the most common impurities in the synthesis of this compound?
A2: The most common impurities include:
-
Unreacted Piperidine-2,6-dione: The starting material may remain if the reaction does not go to completion.
-
Dibromopiperidine-2,6-dione: Over-bromination can occur, leading to the formation of a dibrominated species. Careful control of the brominating agent's stoichiometry is crucial to minimize this.
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product if not adequately removed.
-
Byproducts from the Brominating Agent: For instance, when using TBICA, cyanuric acid is a byproduct that needs to be removed during workup.
Q3: How can the purity of this compound be improved?
A3: Purity can be enhanced through:
-
Recrystallization: This is a highly effective method for removing both more and less soluble impurities. Solvents such as ethanol-water mixtures have been reported to be effective.[4]
-
Silica Gel Chromatography: For laboratory-scale purification or for removing impurities with similar solubility to the product, column chromatography using a solvent system like n-hexane and ethyl acetate (B1210297) can be employed.[6]
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, a wash with a saturated solution of sodium thiosulfate can remove excess bromine.[3]
Q4: What are the critical safety precautions for the large-scale synthesis of this compound?
A4: Safety is paramount, especially on a large scale. Key precautions include:
-
Handling of Bromine: Liquid bromine is highly toxic, corrosive, and has a high vapor pressure. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including bromine-resistant gloves, a face shield, and a lab coat.[3] Have a quenching agent like sodium thiosulfate readily available in case of spills.
-
Hydrogen Bromide (HBr) Gas: The direct bromination method generates HBr gas as a byproduct. A gas trap or scrubber system containing a caustic solution (e.g., NaOH) should be used to neutralize this corrosive and toxic gas.[3]
-
Use of Safer Reagents: Whenever possible, consider using safer alternatives to liquid bromine, such as TBICA. The TBICA method is noted for its safety and environmental benefits, making it more suitable for scaling up.[4][5]
-
Exothermic Reactions: Bromination reactions can be exothermic. The addition of the brominating agent should be done portion-wise or via a dropping funnel to control the reaction temperature and prevent runaways. Cooling might be necessary for large-scale reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the ratio of starting material, product, and major impurities over time.
-
Gas Chromatography (GC): In some reported procedures, GC has been used to monitor the reaction's progress.[6]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Direct Bromination with Br2 | Two-Step Synthesis with TBICA |
| Starting Material | Piperidine-2,6-dione (Glutarimide) | Cyclopentanedioic Anhydride |
| Brominating Agent | Liquid Bromine (Br2) | Tribromoisocyanuric Acid (TBICA) |
| Reported Yield | Can be high (up to 99% reported in one instance)[7] | High (e.g., 94.2% for the first step)[5] |
| Key Reaction Conditions | High temperature (e.g., 110°C), chlorinated solvent (e.g., chloroform)[1][7] | Reflux in ethanol (B145695) for bromination step.[5] |
| Safety Considerations | Use of highly toxic and corrosive liquid bromine; generation of HBr gas.[3] | Uses a solid, safer brominating agent; considered more environmentally friendly and easier for scale-up.[4][5] |
| Scalability | Challenging due to the hazards of bromine and HBr. | More amenable to large-scale production due to improved safety profile.[4][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62595-74-8 | |
| Molecular Formula | C5H6BrNO2 | |
| Molecular Weight | 192.01 g/mol | |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 120-123 °C | [8] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water.[6] |
Experimental Protocols
Method 1: Direct Bromination of Piperidine-2,6-dione with Liquid Bromine
Materials:
-
Piperidine-2,6-dione
-
Liquid Bromine (Br2)
-
Chloroform (or another suitable solvent)
-
Ethanol (for recrystallization)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HBr), suspend piperidine-2,6-dione in chloroform.
-
Slowly add liquid bromine to the suspension at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (around 110°C) and maintain for 1.5-2 hours.[1][7] Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Quench excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Method 2: Two-Step Synthesis from Cyclopentanedioic Anhydride with TBICA
Step 1: Synthesis of Piperidine-2,6-dione
-
In a reaction vessel, dissolve cyclopentanedioic anhydride in a suitable solvent like isopropanol (B130326).
-
Add aqueous ammonia (B1221849) and heat the mixture to reflux for 4 hours.[5]
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with a mixture of isopropanol and water, and dry to obtain piperidine-2,6-dione.[5]
Step 2: Bromination with TBICA
-
In a reaction vessel, dissolve the piperidine-2,6-dione from Step 1 in ethanol.
-
Add Tribromoisocyanuric acid (TBICA) portion-wise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.[5] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the cyanuric acid byproduct.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.[4][5]
Visualizations
Caption: Experimental workflow for the direct bromination of piperidine-2,6-dione.
Caption: Experimental workflow for the two-step synthesis using TBICA.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidine-2,6-dione
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of coupling reactions with 3-Bromopiperidine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in nucleophilic substitution reactions to form C-N and C-C bonds. The most prevalent applications are in the synthesis of ligands for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which are crucial for the development of Proteolysis Targeting Chimeras (PROTACs). Key reaction types include N-alkylation/arylation with amines and palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination.
Q2: Why is my reaction yield low when coupling an amine to this compound?
A2: Low yields in these coupling reactions can stem from several factors. Common issues include suboptimal reaction conditions such as the choice of base, solvent, and temperature. The stability of the this compound itself can be a factor, as it can be susceptible to degradation under harsh basic conditions. Additionally, steric hindrance on either the amine or the piperidine-dione can slow down the reaction rate. In palladium-catalyzed reactions, catalyst deactivation or inappropriate ligand choice can also lead to poor yields.
Q3: What are some common side reactions to be aware of?
A3: A potential side reaction is the elimination of HBr from this compound to form an unsaturated piperidine-dione, especially in the presence of a strong, non-nucleophilic base. In palladium-catalyzed couplings, homo-coupling of the coupling partners can occur. For instance, in Suzuki reactions, homo-coupling of the boronic acid can be a significant side reaction.
Q4: How does the choice of base impact the reaction?
A4: The base plays a critical role in these reactions. For N-alkylation/arylation, a base is required to deprotonate the amine nucleophile or the piperidine-dione nitrogen. The strength and steric bulk of the base can influence the reaction rate and the formation of side products. For instance, strong bases like potassium tert-butoxide (KOtBu) have been shown to be effective, while weaker inorganic bases like potassium carbonate (K₂CO₃) might require higher temperatures or longer reaction times.[1] In palladium-catalyzed reactions, the base is crucial for the catalytic cycle, and its choice can significantly impact the reaction's efficiency.
Q5: Can this compound be used in aqueous reaction conditions?
A5: While many coupling reactions involving this compound are performed in anhydrous organic solvents, some palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be performed in aqueous solvent mixtures. The use of aqueous conditions can offer advantages in terms of safety and environmental impact. However, the solubility of the reactants and the stability of the catalyst in the aqueous phase need to be carefully considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal Base: The base may be too weak or sterically hindered to efficiently deprotonate the nucleophile or facilitate the catalytic cycle. | Screen a range of bases with varying strengths and steric properties. For N-alkylation, consider stronger bases like KOtBu or NaH. For palladium-catalyzed reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction type, leading to poor solubility of reactants or catalyst deactivation. | For nucleophilic substitution, polar aprotic solvents like DMF or DMSO are often effective.[2] For palladium-catalyzed couplings, solvents such as THF, dioxane, or toluene (B28343) are commonly used.[3] | |
| Low Reaction Temperature: The reaction may have a high activation energy, requiring elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature. For many coupling reactions, temperatures between 80-120 °C are effective. | |
| Catalyst/Ligand Issues (for Pd-catalyzed reactions): The palladium catalyst may be inactive, or the ligand may not be optimal for the specific transformation. | Ensure the palladium source is active. Screen different phosphine (B1218219) ligands, as their electronic and steric properties can significantly influence the reaction outcome. | |
| Formation of Multiple Products | Side Reactions: Elimination, homo-coupling, or reaction at the piperidine-dione nitrogen can lead to a mixture of products. | Optimize the reaction conditions to minimize side reactions. This may involve using a less hindered base, lower temperatures, or a different catalyst system. Protecting the piperidine-dione nitrogen with a suitable protecting group can prevent reactions at that site. |
| Decomposition of Starting Material: this compound can be unstable under certain conditions. | Use milder reaction conditions where possible. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. | |
| Reaction Stalls Before Completion | Catalyst Deactivation (for Pd-catalyzed reactions): The catalyst may be poisoned by impurities or degrade over the course of the reaction. | Use high-purity reagents and solvents. Degassing the solvent to remove oxygen can be beneficial. In some cases, adding a fresh portion of the catalyst may restart the reaction. |
| Equilibrium Reached: The reaction may be reversible and have reached equilibrium. | If possible, remove a byproduct to drive the reaction forward. For example, using a Dean-Stark trap to remove water if it is formed. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of coupling reactions involving this compound and related substrates.
Table 1: Effect of Base on a Michael Addition/Intramolecular Imidation Reaction Yield
| Entry | Base | Yield (%) |
| 1 | DBU | trace |
| 2 | t-BuNH₂ | trace |
| 3 | K₂CO₃ | 21 |
| 4 | Cs₂CO₃ | 35 |
| 5 | KOtBu | 42 |
Reaction conditions: methyl phenylacetate (B1230308) (2 equiv.), acrylamide (B121943) (1 equiv.), base (2 equiv.) in DMF at 25°C for 6h. Data adapted from a study on the synthesis of substituted piperidine-2,6-diones.[1]
Table 2: Effect of Solvent on a Michael Addition/Intramolecular Imidation Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 25 |
| 2 | THF | 45 |
| 3 | Dioxane | 32 |
| 4 | MeOH | 16 |
| 5 | MeCN | 15 |
| 6 | DMF | 58 |
Reaction conditions: methyl phenylacetate (2 equiv.), acrylamide (1 equiv.), KOtBu (2 equiv.) at 25°C for 6h. Data adapted from a study on the synthesis of substituted piperidine-2,6-diones.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
This protocol describes a general method for the nucleophilic substitution reaction between an amine and this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and anhydrous THF.
-
Add triethylamine to the solution.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the amine solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water, degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Identifying and minimizing side reactions in 3-bromoglutarimide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 3-bromoglutarimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-bromoglutarimide?
A1: Common methods for the synthesis of 3-bromoglutarimide involve the bromination of glutarimide (B196013) or its precursors. One established method is the reaction of glutarimide with bromine in the presence of a base like potassium hydroxide[1]. Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator. A more recent and often preferred method involves the use of tribromoisocyanuric acid (TBICA) for the bromination of glutarimide, which is considered a safer and more environmentally friendly option compared to using elemental bromine[2].
Q2: What are the primary side reactions to be aware of during 3-bromoglutarimide synthesis?
A2: The primary side reactions of concern include:
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Dibromination: Formation of 3,3-dibromoglutarimide is a common side reaction, particularly when using excess brominating agent or harsh reaction conditions.
-
Elimination Reactions: Under certain conditions, elimination of HBr from 3-bromoglutarimide can occur, leading to unsaturated byproducts[3].
-
Ring Opening: The glutarimide ring can be susceptible to opening, especially in the presence of strong nucleophiles or harsh pH conditions[3].
-
Epimerization: If the synthesis is stereospecific, epimerization at the C3 position can be a concern[3].
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Several analytical techniques can be employed for reaction monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and impurities over time. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is a common starting point for method development[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to identify the structures of the main product and any significant byproducts.
-
In-situ FTIR Spectroscopy: Allows for real-time, non-invasive monitoring of functional group changes throughout the reaction.
Troubleshooting Guides
Problem 1: Low Yield of 3-Bromoglutarimide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting material to product. |
| Degradation of Product | The glutarimide ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure is not overly acidic or basic. | Minimized product loss due to decomposition. |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of the brominating agent. An insufficient amount will lead to incomplete reaction, while a large excess can promote side reactions. | Improved yield of the desired monobrominated product. |
| Loss during Work-up/Purification | Optimize the extraction and purification steps. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to screen include water, ethanol, and mixtures of hexanes and ethyl acetate[6][7][8]. | Higher recovery of the purified product. |
Problem 2: High Levels of 3,3-Dibromoglutarimide Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Brominating Agent | Reduce the molar equivalents of the brominating agent (e.g., NBS or TBICA) relative to the glutarimide. A 1:1 stoichiometry is a good starting point. | Significant reduction in the formation of the dibrominated byproduct. |
| High Reaction Temperature | Perform the reaction at a lower temperature. For NBS brominations, radical initiation can often be achieved at moderate temperatures. | Decreased rate of the second bromination reaction relative to the first. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further bromination of the product. | Minimized formation of the dibrominated impurity. |
| Ineffective Purification | Optimize the recrystallization process. The solubility difference between 3-bromoglutarimide and 3,3-dibromoglutarimide can be exploited for separation. A solvent screen is recommended to find the optimal system[6][7][8]. | Improved purity of the final product with lower levels of the dibromo-impurity. |
Problem 3: Presence of Other Unknown Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Starting Material Impurities | Ensure the purity of the starting glutarimide using techniques like NMR or melting point analysis before starting the synthesis. | Reduced introduction of impurities from the outset. |
| Solvent-Related Side Reactions | Use high-purity, anhydrous solvents, especially when working with moisture-sensitive reagents like NBS. | Elimination of byproducts resulting from reactions with solvent impurities or water. |
| Ring Opening | Maintain neutral or mildly acidic/basic conditions during the reaction and work-up. Avoid strong acids or bases that can hydrolyze the imide ring[3]. | Preservation of the glutarimide ring structure. |
| Elimination Byproducts | Use a non-nucleophilic base if a base is required, and control the reaction temperature to disfavor elimination pathways[3]. | Minimized formation of unsaturated impurities. |
Experimental Protocols
Synthesis of N-Bromoglutarimide using Bromine and Potassium Hydroxide (B78521) (Adapted from Organic Syntheses Procedure[1])
-
In a beaker equipped with a mechanical stirrer, dissolve 65 g of potassium hydroxide in 200 ml of water.
-
Cool the solution to approximately -5 °C in an ice-salt bath while stirring vigorously.
-
Gradually add 113 g (1 mole) of glutarimide and cracked ice, maintaining the temperature below 0 °C.
-
To this mixture, add 160 g (1 mole) of bromine in one portion.
-
Continue stirring for 1 minute.
-
Filter the resulting precipitate by suction.
-
Dissolve the precipitate in hot water.
-
Allow the solution to cool to induce crystallization.
-
Collect the crystals of N-bromoglutarimide by filtration. The reported yield is approximately 94 g (49%).
-
For higher purity, multiple recrystallizations from water may be necessary.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
Effective purification methods for crude 3-Bromopiperidine-2,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of crude 3-Bromopiperidine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as piperidine-2,6-dione and brominating agents, as well as di-brominated byproducts and residual solvents from the synthesis. The specific impurity profile will depend on the synthetic route employed.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most frequently cited and effective purification methods are column chromatography and recrystallization. For highly specialized applications or difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) can also be utilized.
Q3: What is the appearance and stability of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline powder.[1] The compound is generally stable at room temperature when stored in a dry environment.[1]
Q4: What are the key safety considerations when handling this compound?
A4: this compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Possible Causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good a solvent, preventing effective crystallization, or too poor a solvent, causing the product to crash out with impurities.
-
Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to the desired product.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.
Solutions:
-
Solvent Screening: Experiment with different solvent systems. Ethanol has been used to dissolve the crude product, which upon evaporation yields crystals.[4] Mixtures of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Activated Carbon Treatment: If colored impurities are present, consider adding a small amount of activated carbon to the hot solution before filtering and cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals.
Issue 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in the product not moving from the origin.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor resolution.
-
Improper Column Packing: Channels or cracks in the silica (B1680970) gel can lead to streaking and inefficient separation.
Solutions:
-
Optimize Eluent: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system that provides good separation between the product and impurities. Effective solvent systems reported in the literature include:
-
Proper Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Careful Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
Data Presentation
| Purification Method | Eluent/Solvent | Purity Achieved | Reference |
| Column Chromatography | Chloroform/Methanol (10:1) | Sufficient for subsequent reaction steps | [5] |
| Column Chromatography | Ethyl Acetate/Methanol (2:1) | Sufficient for subsequent reaction steps | [5] |
| Column Chromatography | Ethyl Acetate/Hexanes (1:1) | Product successfully isolated | [6] |
| Preparative HPLC | Water (0.05% FA) / Acetonitrile Gradient | High Purity (exact % not stated) | [7] |
| Recrystallization | Ethanol | Crystalline product obtained | [4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing. Avoid letting the top of the silica gel run dry.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent front moves down the column.
-
Monitor the elution of compounds using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of crude material and a few drops of a potential solvent.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Ethanol has been shown to be a suitable solvent.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (CAS 62595-74-8) [benchchem.com]
- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 62595-74-8 | this compound | Bromides | Ambeed.com [ambeed.com]
Troubleshooting low yields in nucleophilic substitution of the 3-bromo position
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with functionalizing the 3-bromo position on aromatic and heterocyclic scaffolds. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues such as low reaction yields and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing consistently low yields when attempting nucleophilic substitution at a 3-bromo position?
Low yields in this specific substitution are common and typically stem from a combination of electronic and steric factors.
-
Electronic Deactivation: Standard nucleophilic aromatic substitution (SNAr) reactions proceed efficiently when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group (the bromine atom).[1][2] These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[1] When the bromine is at the 3-position (meta to most other ring positions), this crucial resonance stabilization is often absent, leading to a higher activation energy and slower reaction.[1] For heteroaromatics like pyridine (B92270), the 2- and 4-positions are electronically activated for nucleophilic attack because the ring nitrogen can stabilize the anionic intermediate.[3] The 3-position lacks this activation.[3][4]
-
Steric Hindrance: The 3-position can be sterically encumbered by adjacent substituents, which can hinder the approach of the nucleophile to the reaction center.[5][6]
-
Inappropriate Reaction Type: A direct SNAr may not be feasible for an unactivated substrate. In such cases, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed), are often required to achieve good yields.[7]
Q2: What are the most common side reactions that could be lowering my yield?
Several side reactions can compete with your desired transformation, consuming starting material and complicating purification.
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be caused by reducing impurities or specific ligand effects in palladium-catalyzed reactions.[7]
-
Homocoupling: Two molecules of your starting material couple together. This is particularly common in copper-catalyzed Ullmann reactions and can often be mitigated by adjusting the catalyst-to-ligand ratio and temperature.[7]
-
Catalyst Decomposition: In palladium-catalyzed reactions, high temperatures can cause the catalyst to aggregate and precipitate as inactive palladium black, halting the reaction.[8]
-
Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition reaction can occur via a highly reactive "benzyne" intermediate.[9][10] This can lead to a mixture of products, including cine-substitution, where the nucleophile adds to the position adjacent to where the bromine left.[9]
-
β-Hydride Elimination: A common decomposition pathway in palladium-catalyzed cross-couplings, particularly when using primary alkylamines.[8]
Troubleshooting Guides
This section provides a systematic approach to resolving common experimental issues. The logical workflow for troubleshooting is outlined in the diagram below.
▶ Click to view DOT script for Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Best practices for handling moisture-sensitive 3-Bromopiperidine-2,6-dione
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the moisture-sensitive compound 3-Bromopiperidine-2,6-dione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound.[1][2] It serves as a crucial intermediate in medicinal and organic chemistry. Its primary importance lies in its role as a key building block for synthesizing more complex, biologically active molecules, including immunomodulatory agents and components of Proteolysis Targeting Chimeras (PROTACs).[1] It is notably used in the synthesis of thalidomide (B1683933) analogs like lenalidomide (B1683929), which have applications in treating certain cancers.[3]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₆BrNO₂ |
| Molecular Weight | 192.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 107-111 °C |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. |
| Stability | Sensitive to moisture and strong oxidizers. |
Q3: What are the primary hazards associated with this compound?
A3: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[4] It can cause skin irritation, serious eye irritation, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn when handling this compound.[4]
Troubleshooting Guide
Problem 1: Suspected Moisture Contamination
-
Scenario: You observe that the this compound powder, which should be a free-flowing solid, has become clumpy or sticky. This may indicate moisture absorption.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected moisture contamination.
-
Explanation:
-
Visual Inspection: Clumping is a primary indicator of moisture absorption.
-
Quantify Water Content: The most accurate method to determine moisture content is Karl Fischer titration.[5][6][7] A moisture content of ≤0.5% is generally acceptable for most applications.
-
Assess Chemical Purity: ¹H NMR spectroscopy can be used to check for the presence of hydrolysis products. In the presence of water, the imide ring can hydrolyze to form 3-bromoglutaric acid, which may further degrade to glutaric acid.
-
Expected ¹H NMR of this compound (in CDCl₃): δ 8.34 (s, 1H), 4.64 (t, J = 3.6 Hz, 1H), 2.91-3.00 (m, 1H), 2.66-2.73 (m, 1H), 2.28-2.47 (m, 2H).[8]
-
Potential Hydrolysis Product (Glutaric Acid in D₂O): Look for characteristic peaks around δ 2.43 (t) and 1.90 (p).[5] The presence of new peaks in these regions could indicate degradation.
-
-
Remediation: If moisture content is high or degradation is observed, the material should not be used in moisture-sensitive reactions. Drying the material under high vacuum may remove excess water, but it will not reverse chemical degradation.
-
Problem 2: Inconsistent Reaction Yields or Unexpected Side Products
-
Scenario: You are using this compound in a nucleophilic substitution reaction (e.g., synthesis of a lenalidomide precursor) and are observing lower than expected yields or the formation of unknown impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Explanation:
-
Starting Material Purity: As outlined in Problem 1, confirm the purity and dryness of your this compound.
-
Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried. Reactions involving this compound are often sensitive to water, which can lead to hydrolysis of the starting material or intermediates. The use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Parameters:
-
Base: The choice and stoichiometry of the base are critical. In nucleophilic substitution reactions, a non-nucleophilic base is often used to scavenge the HBr formed. Excess strong base could potentially lead to side reactions.
-
Temperature: The reaction temperature should be carefully controlled. Overheating can lead to decomposition and the formation of impurities.
-
-
Analysis of Byproducts: If problems persist, isolating and characterizing the major side products by techniques like LC-MS and NMR can provide valuable insights into the problematic reaction pathway.
-
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a general guideline for determining the moisture content in a solid sample of this compound.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low background moisture level.
-
Accurately weigh approximately 100-200 mg of this compound into a dry, clean vial.
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the moisture content, usually expressed as a percentage or in parts per million (ppm).
-
Perform the measurement in triplicate to ensure accuracy.
-
Protocol 2: Quality Control by ¹H NMR Spectroscopy
This protocol can be used to assess the purity of this compound and check for signs of hydrolysis.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Reagents: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the absence of significant impurity peaks, particularly in the regions where hydrolysis products like glutaric acid would appear.
-
Data Presentation: Purity and Moisture Content Specifications
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC or ¹H NMR |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration |
Best Practices for Storage and Handling
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[9] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is recommended. Some suppliers recommend storage at 2-8°C.[9]
-
Handling:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid generating dust.
-
Use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
When weighing and transferring the material, do so as quickly as possible to minimize exposure to atmospheric moisture.
-
For highly sensitive reactions, handle the compound in a glovebox under an inert atmosphere.
-
References
- 1. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. 2,2-Dimethylglutaric acid(681-57-2) 1H NMR spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Glutaric acid(110-94-1) 1H NMR [m.chemicalbook.com]
- 6. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromopiperidine-2,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 3-Bromopiperidine-2,6-dione. The following sections detail the impact of solvent choice on reaction outcomes and provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder. It is insoluble in water but soluble in a range of polar organic solvents. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and ethyl acetate.[1][2] It is also soluble in ethanol (B145695) and chloroform (B151607).[1][3]
Q2: How does the structure of this compound influence its reactivity?
A2: this compound possesses several reactive sites. The bromine atom at the 3-position is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The two carbonyl groups are strong electron-withdrawing groups, which can influence the acidity of the N-H proton. Under basic conditions, the nitrogen can be deprotonated to form a nucleophilic anion.[2]
Q3: What types of reactions does this compound typically undergo?
A3: As a secondary alkyl bromide, this compound can undergo both SN1 and SN2 nucleophilic substitution reactions at the carbon bearing the bromine atom.[4] The reaction pathway is influenced by the nucleophile, solvent polarity, and temperature.[4] It is a key intermediate in the synthesis of various pharmaceutical compounds, including the immunomodulatory drug Lenalidomide.[2]
Q4: Which solvents are commonly used for reactions with this compound?
A4: Experimental procedures reported in the literature utilize a variety of solvents, including chloroform for bromination reactions, and acetone for subsequent nucleophilic substitution with sodium azide.[2] For nucleophilic substitutions with amines, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are frequently employed.[5]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Low yields are a common issue in nucleophilic substitution reactions with this compound. The choice of solvent plays a critical role in reaction efficiency.
Possible Cause 1: Inappropriate Solvent Polarity
The polarity of the solvent can significantly affect the rate of nucleophilic substitution reactions. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. For SN1 reactions, polar protic solvents are favored as they can stabilize the carbocation intermediate.
Recommended Solutions:
-
For SN2 reactions (with strong, anionic nucleophiles):
-
Utilize polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) (MeCN). In a study on the synthesis of substituted piperidine-2,6-diones, DMF was found to be the most suitable solvent, providing a significantly higher yield compared to other solvents.[6]
-
Consider using tetrahydrofuran (THF) or 1,4-dioxane (B91453) in the presence of a tertiary amine base.[5]
-
-
For SN1 reactions (with weak, neutral nucleophiles):
-
Consider polar protic solvents like ethanol or water, which can stabilize the potential carbocation intermediate. However, be aware of potential side reactions such as solvolysis.
-
Possible Cause 2: Side Reactions Promoted by the Solvent
The solvent can participate in or promote undesirable side reactions, leading to a lower yield of the desired product.
Recommended Solutions:
-
Elimination Reactions: In the presence of a strong, sterically hindered base, elimination of HBr to form an unsaturated piperidine-2,6-dione may compete with substitution. Using a less basic nucleophile or a non-basic solvent can minimize this.
-
Solvolysis: Protic solvents like alcohols or water can act as nucleophiles, leading to the formation of byproducts where the bromine is replaced by an alkoxy or hydroxy group. If solvolysis is a concern, switch to a polar aprotic solvent.
-
Degradation of the Starting Material: Ensure the stability of this compound in the chosen solvent under the reaction conditions. The compound is reported to be stable at room temperature under proper storage conditions.[1] It is advisable to perform a stability test of the starting material in the chosen solvent at the reaction temperature if degradation is suspected.
Issue 2: Formation of Multiple Products
The presence of multiple products in the final reaction mixture can complicate purification and reduce the overall yield.
Possible Cause 1: Competing Reaction Mechanisms (SN1 vs. SN2)
The choice of solvent can influence the competition between SN1 and SN2 pathways, potentially leading to a mixture of products (e.g., racemic mixtures if the reaction proceeds via an SN1 mechanism).
Recommended Solutions:
-
To favor the SN2 pathway and achieve inversion of stereochemistry (if applicable), use a polar aprotic solvent and a high concentration of a strong nucleophile.
-
To favor the SN1 pathway , use a polar protic solvent and a weak nucleophile.
Possible Cause 2: N-Alkylation vs. C-Alkylation
Under basic conditions, the nitrogen of the piperidine-2,6-dione ring can be deprotonated, creating a competing nucleophilic site.
Recommended Solutions:
-
To favor C-alkylation at the 3-position, use a non-basic or weakly basic nucleophile.
-
If N-alkylation is desired, a strong base should be used to deprotonate the nitrogen, and a polar aprotic solvent like DMF is often effective.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Substituted Piperidine-2,6-dione
The following table summarizes the results from a study on the synthesis of 3-phenylpiperidine-2,6-dione from methyl phenylacetate (B1230308) and acrylamide, which proceeds via a Michael addition and subsequent cyclization. While not a direct substitution on this compound, it provides valuable insight into the influence of solvents on the formation of the piperidine-2,6-dione ring system.
| Solvent | Yield (%) | Solvent Type |
| N,N-Dimethylformamide (DMF) | 58 | Polar Aprotic |
| Methanol (MeOH) | 16 | Polar Protic |
| Acetonitrile (MeCN) | 15 | Polar Aprotic |
| Toluene | 0 | Non-Polar |
| Ethyl Acetate (EtOAc) | 0 | Polar Aprotic (borderline) |
| Hexane | 0 | Non-Polar |
Data adapted from a study on the synthesis of substituted piperidine-2,6-diones.[6]
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound in a Polar Aprotic Solvent
This protocol is a generalized procedure based on literature reports for the reaction of this compound with a nucleophile in a polar aprotic solvent like THF or DMF.[5]
-
Reagent Preparation:
-
Dissolve the nucleophile (1.0 - 1.2 equivalents) and a tertiary amine base (e.g., triethylamine, 1.5 - 2.0 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., THF or DMF).
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of this compound to the solution of the nucleophile and base at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the nucleophilic substitution of this compound.
Caption: A decision-making diagram for troubleshooting low yields in reactions of this compound based on solvent selection.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromopiperidine | High-Purity Reagent | RUO [benchchem.com]
- 5. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for scaling up 3-Bromopiperidine-2,6-dione reactions from lab to pilot plant
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up 3-Bromopiperidine-2,6-dione synthesis from the laboratory to the pilot plant. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to consider when scaling up the bromination step for this compound synthesis?
A1: Scaling up bromination reactions requires stringent safety protocols due to the hazardous nature of bromine and brominating agents.[1][2][3][4] Key precautions include:
-
Engineering Controls: Conduct the reaction in a well-ventilated area, preferably a walk-in fume hood or a dedicated, contained reactor system.[1] Ensure a scrubber is available to neutralize any bromine vapors.[1]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection (e.g., a hood with a dedicated air supply), chemical-resistant gloves, and safety goggles/face shield.[1]
-
Reagent Handling: Be aware of the reactivity of the chosen brominating agent. For instance, N-bromosuccinimide (NBS) can undergo hazardous side reactions with certain solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or DMF.[4][5]
-
Thermal Safety: Bromination reactions can be exothermic.[6] A thorough thermal safety analysis, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), should be performed to understand the thermal profile and the potential for runaway reactions.[4][5]
-
Emergency Preparedness: Have an emergency plan in place, including access to neutralizing agents (e.g., sodium thiosulfate (B1220275) solution) and a designated area for emergency quenching.[1][7]
Q2: We are observing a significant increase in impurities when moving from the lab to the pilot plant. What are the likely causes and how can we mitigate them?
A2: Impurity profiles often change during scale-up due to issues with heat and mass transfer.[6][8] Common causes and solutions include:
-
Localized Hot Spots: Inefficient heat dissipation in larger reactors can lead to localized overheating, promoting the formation of degradation products and byproducts.[6][8]
-
Solution: Utilize a jacketed reactor with efficient cooling, optimize the agitator design for better heat transfer, and control the rate of reagent addition to manage the exotherm.[6]
-
-
Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions such as over-bromination or the formation of other impurities.[6][9]
-
Solution: Select an appropriate agitator and mixing speed for the reactor geometry and reaction mass. Computational Fluid Dynamics (CFD) modeling can be beneficial for optimizing mixing.
-
-
Extended Reaction Times: Longer reaction times at elevated temperatures can increase the formation of degradation products.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC) to determine the optimal reaction endpoint and avoid unnecessary heating.
-
Q3: Our yield has dropped significantly upon scaling up the reaction. What are the potential reasons for this decrease?
A3: A drop in yield is a common scale-up challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: As mentioned, poor heat control can lead to product degradation.[6]
-
Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing can slow down the reaction rate and lead to incomplete conversion.[9]
-
Reagent Addition: The rate and method of reagent addition are more critical at a larger scale. A rapid addition can lead to localized high concentrations and side reactions, consuming starting materials and reducing the yield of the desired product.[6]
-
Work-up and Isolation Issues: The efficiency of extraction, crystallization, and filtration can differ significantly between lab and pilot scales, potentially leading to product loss.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of this compound synthesis.
Issue 1: Exothermic Runaway or Poor Temperature Control During Bromination
| Potential Cause | Suggested Solution |
| Inadequate Heat Removal [6][12][13] | - Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected exotherm.- Use a jacketed reactor with a suitable heat transfer fluid.- Consider using a semi-batch process with controlled addition of the limiting reagent to manage heat generation.[7] |
| Rapid Reagent Addition [6] | - Implement a slow, controlled addition of the brominating agent using a dosing pump.- Monitor the internal temperature closely during the addition and have an automated system to stop the addition if the temperature exceeds a set limit. |
| Accumulation of Unreacted Starting Material [7] | - Ensure the reaction has initiated before adding a large quantity of the brominating agent.- Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the concentration of reactants in real-time. |
Issue 2: Formation of Di-brominated or Other Impurities
| Potential Cause | Suggested Solution |
| Poor Mixing and Localized High Concentration of Brominating Agent [6][9] | - Optimize the agitator type, speed, and position to ensure homogeneous mixing.- Introduce the brominating agent below the surface of the reaction mixture to promote rapid dispersion. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants. At a larger scale, even small errors in weighing can lead to significant excess of one reactant.- Use a slight excess of the piperidine-2,6-dione substrate if di-bromination is a major issue. |
| Elevated Reaction Temperature [6] | - Maintain the reaction temperature within the optimal range determined during laboratory studies.- Lowering the temperature can sometimes improve selectivity, although it may slow down the reaction rate. |
Issue 3: Challenges with Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Difficulty with Crystallization [10][11] | - Develop a robust crystallization protocol at the lab scale, studying the impact of solvent systems, cooling rates, and seeding on crystal form and purity.- Use a seed crystal to ensure consistent crystallization and control particle size.[14] |
| Inefficient Filtration and Washing [15] | - Select the appropriate filter type (e.g., Nutsche filter, centrifuge) for the expected crystal size and slurry properties.- Optimize the washing procedure to effectively remove impurities without dissolving a significant amount of the product. |
| Product Instability During Drying | - Determine the thermal stability of the product to define a safe and effective drying temperature.- Consider vacuum drying at a lower temperature to prevent degradation. |
Experimental Protocols
Key Experiment: Scale-Up of the Bromination of Piperidine-2,6-dione
Objective: To safely and efficiently scale up the bromination of piperidine-2,6-dione to this compound in a pilot plant setting.
Lab-Scale Protocol (10 g)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, suspend piperidine-2,6-dione (10.0 g) in a suitable solvent (e.g., chloroform, 100 mL).[16]
-
Reagent Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the suspension over 30 minutes, maintaining the temperature between 20-25°C with a water bath.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Pilot Plant-Scale Protocol (1 kg)
-
Reactor Preparation: Charge a 20 L glass-lined reactor, equipped with a retreat curve impeller, temperature probe, and a port for a dosing pump, with piperidine-2,6-dione (1.0 kg) and the chosen solvent (10 L).
-
Temperature Control: Cool the reactor jacket to 15°C.
-
Reagent Addition: Prepare a solution of bromine (1.1 eq) in the solvent in a separate, tared vessel. Add this solution to the reactor via the dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 25°C.
-
In-Process Control: Take samples periodically and analyze by HPLC to monitor the reaction progress.
-
Quenching: Once the reaction is complete, slowly add a pre-cooled aqueous solution of sodium thiosulfate to the reactor to quench any unreacted bromine. Maintain cooling during the quench.
-
Work-up: Transfer the reactor contents to an extractor for phase separation. Wash the organic layer with brine.
-
Isolation: Transfer the organic layer to a crystallizer. Concentrate the solution under vacuum to a specific volume and then cool according to a pre-defined profile to induce crystallization.
-
Filtration and Drying: Filter the resulting slurry using a Nutsche filter/dryer. Wash the cake with a cold solvent and dry under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot Plant-Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (1 kg) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 1 kg | 100x scale-up factor |
| Reactor Volume | 250 mL | 20 L | Surface area to volume ratio decreases significantly. |
| Agitation | Magnetic Stirrer | Retreat Curve Impeller | Mechanical agitation is necessary for effective mixing in larger volumes. |
| Heat Transfer | Water Bath | Jacketed Reactor | Active cooling is critical to manage the exotherm. |
| Reagent Addition Time | 30 minutes | 2-3 hours | Slower addition is required to control the temperature. |
| Typical Yield | 85-95% | 75-85% | A slight decrease in yield is common, but significant drops require investigation. |
| Purity (HPLC) | >99% | >98% | Impurity profile may change; new impurities may appear. |
Visualizations
Caption: Troubleshooting workflow for addressing low yield during scale-up.
References
- 1. youtube.com [youtube.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 10. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. hazenresearch.com [hazenresearch.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Managing and characterizing impurities in 3-Bromopiperidine-2,6-dione production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Bromopiperidine-2,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory and industrial synthesis involves the direct bromination of piperidine-2,6-dione (also known as glutarimide) using a brominating agent like bromine (Br₂) in a suitable solvent such as chloroform (B151607).[1][2] An alternative route starts from cycloglutaric anhydride, which undergoes an amidation reaction followed by a bromination step.[3]
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the stoichiometry of the brominating agent, and reaction time.[1][4] Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield. For instance, excessive temperature or an excess of the brominating agent can promote over-bromination.
Q3: What are the typical impurities encountered in the production of this compound?
A3: Common impurities include unreacted starting material (piperidine-2,6-dione), over-brominated species (e.g., 3,3-dibromopiperidine-2,6-dione), a hydrolysis product (glutamic acid), and an elimination product (3,4-dehydro-piperidine-2,6-dione). The presence and levels of these impurities can vary depending on the reaction conditions and the purity of the starting materials.[4]
Q4: What analytical techniques are recommended for purity assessment and impurity characterization?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the purity and detecting impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities and to confirm the molecular weight of the product and its byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the final product and any isolated impurities.
Q5: How should this compound be stored?
A5: this compound is a white to off-white crystalline powder that should be stored in a cool, dry place, away from moisture and strong oxidizing agents.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Verify the quality and reactivity of the brominating agent. |
| Product loss during work-up or purification. | - Optimize the extraction and crystallization solvents.- Minimize transfer losses. | |
| Presence of a Significant Amount of Starting Material (Piperidine-2,6-dione) in the Final Product | Insufficient amount of brominating agent. | - Accurately determine the stoichiometry of the reactants.- Add the brominating agent portion-wise to control the reaction. |
| Short reaction time. | - Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. | |
| Detection of a Di-brominated Impurity (e.g., 3,3-dibromopiperidine-2,6-dione) | Excess of brominating agent. | - Carefully control the stoichiometry of the brominating agent (use of 1.0-1.1 equivalents is often recommended). |
| High reaction temperature. | - Perform the reaction at a lower temperature to improve selectivity. | |
| Presence of a Hydrolysis Product (Glutamic Acid) | Exposure of the product or intermediates to water, especially at elevated temperatures or non-neutral pH. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert, dry atmosphere.- Control the pH during work-up and purification. |
| Formation of an Elimination Product (3,4-dehydro-piperidine-2,6-dione) | Presence of a base or elevated temperatures during work-up or storage. | - Avoid strong bases during the work-up.- Maintain a neutral or slightly acidic pH.- Store the final product in a cool, dry place. |
| Product is off-color (yellow or brown) | Presence of residual bromine or other colored impurities. | - Ensure complete removal of excess bromine after the reaction (e.g., by quenching with a reducing agent like sodium thiosulfate).- Recrystallize the product from a suitable solvent system. |
| Inconsistent Crystal Formation During Purification | Presence of impurities that inhibit crystallization. | - Analyze the crude product to identify the major impurities.- Consider a chromatographic purification step before crystallization. |
| Inappropriate solvent system for crystallization. | - Screen different solvent systems to find one that provides good solubility at high temperatures and low solubility at room temperature or below. |
Impurity Profile and Characterization
| Impurity Name | Structure | Typical Analytical Data | Formation Pathway |
| Piperidine-2,6-dione | C₅H₇NO₂ | HPLC: Shorter retention time than the product.GC-MS: m/z 113 (M⁺) | Unreacted starting material. |
| 3,3-Dibromopiperidine-2,6-dione | C₅H₅Br₂NO₂ | HPLC: Longer retention time than the product.GC-MS: m/z 271/273/275 (M⁺, isotopic pattern for Br₂) | Over-bromination of the starting material or product. |
| Glutamic Acid | C₅H₉NO₄ | HPLC: Very polar, may require a different method or derivatization for good chromatography.GC-MS: Requires derivatization for analysis. | Hydrolysis of the glutarimide (B196013) ring. |
| 3,4-Dehydro-piperidine-2,6-dione | C₅H₅NO₂ | HPLC: Retention time may be close to the product.GC-MS: m/z 111 (M⁺) | Elimination of HBr from the product, often base-catalyzed. |
Experimental Protocols
HPLC Method for Purity and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities and Mass Confirmation
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like acetone (B3395972) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
¹H-NMR for Structural Confirmation
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (in DMSO-d₆):
-
NH: ~11.2 ppm (broad singlet)
-
CH-Br: ~4.8 ppm (multiplet)
-
CH₂: ~2.5-3.0 ppm (multiplets)
-
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: A logical troubleshooting guide for common issues in this compound production.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands for PROTAC Design: 3-Bromopiperidine-2,6-dione in Perspective
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC development due to the favorable drug-like properties of its small molecule ligands. This guide provides a comparative analysis of 3-Bromopiperidine-2,6-dione and other commonly employed CRBN ligands, with a focus on their performance in PROTACs, supported by experimental data and detailed methodologies.
Performance Comparison of CRBN Ligands
The efficacy of a CRBN ligand within a PROTAC is primarily evaluated by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While this compound represents a fundamental glutarimide (B196013) scaffold for potential CRBN engagement, publicly available data on its performance within a PROTAC construct is limited. In contrast, derivatives of thalidomide, such as lenalidomide (B1683929) and pomalidomide, are extensively characterized.
Table 1: Quantitative Comparison of Common CRBN Ligand-Based PROTACs
| CRBN Ligand | Target Protein | Cell Line | Binding Affinity (Kd) to CRBN | DC50 (nM) | Dmax (%) |
| Thalidomide | BRD4 | 22Rv1 | ~1 µM | <100 | >90 |
| Lenalidomide | BRD4 | MOLM-13 | ~250 nM | <10 | >90 |
| Pomalidomide | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | ~200 nM | <1 to 1 | >90 |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: The presented Kd, DC50, and Dmax values are representative and can vary depending on the specific PROTAC architecture (linker and target-binding ligand) and the experimental conditions.
Pomalidomide and lenalidomide generally exhibit stronger binding to CRBN compared to thalidomide, which often translates to more potent degradation activity in the resulting PROTACs.[1] For instance, pomalidomide-based PROTACs targeting BRD4 have demonstrated DC50 values in the sub-nanomolar to low nanomolar range.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action for CRBN-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN-E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
References
A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones
Substituted piperidine-2,6-diones, also known as glutarimides, are a pivotal class of heterocyclic compounds in medicinal chemistry. They form the core structure of numerous therapeutic agents, including the immunomodulatory drugs (IMiDs®) lenalidomide (B1683929) and pomalidomide, as well as the anticancer agent aminoglutethimide. The biological activity of these compounds is often exquisitely dependent on the nature and stereochemistry of the substituents on the piperidine-2,6-dione ring. Consequently, the development of efficient and versatile synthetic methods to access a diverse range of these scaffolds is a key focus for researchers in drug discovery and development.
This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of substituted piperidine-2,6-diones: the classical cyclization of glutaric acid derivatives, a modern transition-metal-free Michael addition/intramolecular imidation cascade, and an asymmetric approach starting from the chiral precursor L-glutamine. The comparison focuses on reaction efficiency, substrate scope, operational simplicity, and the ability to introduce specific substituents, supported by experimental data and detailed protocols.
Comparative Overview of Synthesis Routes
| Feature | Route 1: Classical Cyclization | Route 2: Michael Addition/Imidation Cascade | Route 3: Asymmetric Synthesis from L-Glutamine |
| Starting Materials | Glutaric acid/anhydride (B1165640) and primary amines | Substituted methyl acetates and acrylamides | L-Glutamine |
| Key Transformation | Amidation followed by cyclization | Michael addition followed by intramolecular imidation | N-protection, cyclization, and deprotection |
| Key Advantages | Readily available and inexpensive starting materials; straightforward for N-substituted derivatives. | High yields, broad substrate scope for 3-substituted derivatives, operational simplicity, scalability, transition-metal-free. | Access to enantiomerically enriched 3-amino-piperidine-2,6-diones. |
| Key Limitations | Can require harsh conditions (high temperatures); may be less efficient for introducing substituents at the 3- or 4-positions. | Primarily for 3-substituted and 3,3-disubstituted derivatives. | Multi-step process, may have lower overall yields. |
| Typical Catalysts/Reagents | ZnCl₂ or cyclizing agents like 1,1'-carbonyldiimidazole (B1668759). | Strong bases like potassium tert-butoxide (KOtBu). | Boc-anhydride, N,N'-carbonyldiimidazole, and acid for deprotection. |
Quantitative Data Summary
The following tables summarize the quantitative data for each synthetic route, providing a direct comparison of their efficiencies across various substrates.
Route 1: Classical Cyclization of Glutaric Acid with Primary Amines (ZnCl₂ Catalysis)
This method involves the direct condensation of glutaric acid with a primary amine, catalyzed by zinc chloride. The reaction is typically performed under reflux in ethanol.
| Entry | Primary Amine | Product | Yield (%) | Reference |
| 1 | 3-Nitroaniline | 1-(3-Nitrophenyl)piperidine-2,6-dione | 88 | |
| 2 | 2-Nitro, 4-chloroaniline | 1-(4-Chloro-2-nitrophenyl)piperidine-2,6-dione | 88 | |
| 3 | α-Naphthylamine | 1-(Naphthalen-1-yl)piperidine-2,6-dione | 90 | |
| 4 | 2-Aminoazobenzene | 1-(2-(Phenyldiazenyl)phenyl)piperidine-2,6-dione | 92 | |
| 5 | Aniline (B41778) | 1-Phenylpiperidine-2,6-dione | 92 |
Route 2: Michael Addition/Intramolecular Imidation Cascade
This transition-metal-free approach provides access to a wide array of 3-substituted piperidine-2,6-diones with high efficiency. The reaction is promoted by potassium tert-butoxide (KOtBu) in DMF at room temperature.[1]
| Entry | Substituted Methyl Acetate (B1210297) | Product | Yield (%) | Reference |
| 1 | Methyl phenylacetate | 3-Phenylpiperidine-2,6-dione | 98 | [1] |
| 2 | Methyl (4-chlorophenyl)acetate | 3-(4-Chlorophenyl)piperidine-2,6-dione | 95 | [1] |
| 3 | Methyl (4-methoxyphenyl)acetate | 3-(4-Methoxyphenyl)piperidine-2,6-dione | 96 | [1] |
| 4 | Methyl (naphthalen-2-yl)acetate | 3-(Naphthalen-2-yl)piperidine-2,6-dione | 85 | [1] |
| 5 | Dimethyl malonate | Methyl 2,6-dioxopiperidine-3-carboxylate | 98 | [1] |
| 6 | Diethyl malonate | Ethyl 2,6-dioxopiperidine-3-carboxylate | 92 | [1] |
Route 3: Asymmetric Synthesis from L-Glutamine
This multi-step synthesis provides access to the valuable chiral building block, 3-amino-piperidine-2,6-dione hydrochloride. The yields presented are for each individual step.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | N-Boc Protection | L-Glutamine, (Boc)₂O, NaOH(aq) | High (not specified) | [2] |
| 2 | Cyclization | N-Boc-L-Glutamine, N,N'-Carbonyldiimidazole, DMAP | High (not specified) | [2] |
| 3 | Deprotection/Salt Formation | N-Boc-3-aminopiperidine-2,6-dione, HCl/EtOAc | High (not specified) | [2] |
Note: While the patent[2] indicates high yields for each step, specific quantitative data for a range of substrates is not provided.
Visualized Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the described synthetic routes.
Caption: Route 1: Classical Cyclization.
Caption: Route 2: Michael Addition/Imidation Cascade.
Caption: Route 3: Asymmetric Synthesis from L-Glutamine.
Detailed Experimental Protocols
Route 1: Classical Cyclization of Glutaric Anhydride with an Aniline[4]
This two-step procedure first involves the formation of a glutaramic acid intermediate, followed by cyclization.
Step 1: Synthesis of the Glutaramic Acid Intermediate
-
To a solution of the corresponding aniline derivative (10 mmol) in toluene (B28343) (20 mL) at 25 °C, add glutaric anhydride (9.1 mmol).
-
Reflux the resulting mixture for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).
-
Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product is used directly in the next step.
Step 2: Cyclization to the Piperidine-2,6-dione
-
Dissolve the crude product from the previous step in chloroform (B151607) under a nitrogen atmosphere.
-
Add 1,1'-carbonyldiimidazole (12 mmol).
-
Reflux the resulting solution for 14 hours.
-
After cooling, the product can be isolated and purified by standard methods such as crystallization or column chromatography.
Route 2: Michael Addition/Intramolecular Imidation Cascade[2]
This one-pot, transition-metal-free protocol is highly efficient for the synthesis of 3-substituted piperidine-2,6-diones.
-
To a solution of acrylamide (3 mmol) in DMF (3 mL), add the substituted methyl acetate (6 mmol) and potassium tert-butoxide (KOtBu, 6 mmol) at -20 °C.
-
Stir the reaction mixture at -20 °C for 0.5 hours.
-
Allow the reaction to warm to 25 °C and stir for an additional 6 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Route 3: Asymmetric Synthesis of 3-Amino-piperidine-2,6-dione Hydrochloride from L-Glutamine[3]
This three-step synthesis provides an enantiomerically pure product.
Step 1: N-Boc Protection of L-Glutamine
-
Dissolve L-Glutamine in an alkaline medium (e.g., aqueous sodium hydroxide).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and stir until the reaction is complete to yield N-Boc-L-Glutamine.
Step 2: Cyclization
-
In anhydrous conditions, treat the N-Boc-L-Glutamine from the previous step with N,N'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
The reaction is typically carried out in a solvent such as THF at a temperature ranging from 40-70 °C to yield N-Boc-3-amino-piperidine-2,6-dione.[2]
Step 3: Deprotection and Salt Formation
-
Dissolve the N-Boc-3-amino-piperidine-2,6-dione in an acidic medium, such as a solution of hydrochloric acid in ethyl acetate.
-
Stir the reaction at a temperature between 0-50 °C to effect deprotection and precipitation of 3-amino-piperidine-2,6-dione hydrochloride.[2]
Conclusion
The choice of synthetic route for a particular substituted piperidine-2,6-dione will depend on the desired substitution pattern, the need for stereochemical control, and considerations of cost and scalability. The classical cyclization method remains a viable option for N-substituted derivatives due to the simplicity and low cost of the starting materials. For the efficient and versatile synthesis of a wide range of 3-substituted analogs, the transition-metal-free Michael addition/intramolecular imidation cascade offers significant advantages in terms of yield, substrate scope, and operational simplicity. When the target molecule requires a chiral center at the 3-position, particularly with an amino substituent, an asymmetric synthesis starting from L-glutamine is a powerful strategy, providing access to enantiomerically pure building blocks crucial for the development of modern therapeutics.
References
Spectroscopic techniques for validating the structure of 3-Bromopiperidine-2,6-dione derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of reliable drug discovery and development. For derivatives of 3-Bromopiperidine-2,6-dione, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous characterization of this class of molecules.
Spectroscopic Techniques: A Comparative Overview
A multi-faceted analytical approach is essential for the comprehensive structural elucidation of this compound and its derivatives. Each technique offers unique insights into the molecular architecture, and their combined application provides a high degree of confidence in the assigned structure.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | Excellent for determining the substitution pattern on the piperidine (B6355638) ring and aromatic substituents. Allows for the assignment of stereochemistry through coupling constants. | Can have overlapping signals in complex molecules, sometimes requiring 2D NMR techniques for full resolution. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in a molecule, including carbonyl groups and substituted carbons. | Complements ¹H NMR by providing a clear count of unique carbon environments. Less prone to signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern. | Confirms the molecular formula and the presence of the bromine atom through its characteristic isotopic pattern. Fragmentation analysis can corroborate the structure. | Does not provide detailed information on the connectivity of atoms or stereochemistry. Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Quickly confirms the presence of key functional groups such as carbonyls (C=O) of the dione (B5365651) and the C-Br bond. | Provides limited information about the overall molecular skeleton and connectivity. Can be less informative for complex molecules with many functional groups. |
Experimental Data for this compound
The following tables summarize the expected and reported spectroscopic data for the parent compound, this compound.
NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | 8.34 | s | 1H | - |
| H-3 | 4.64 | t | 1H | 3.6 |
| H-5 (axial) | 2.91-3.00 | m | 1H | - |
| H-5 (equatorial) | 2.66-2.73 | m | 1H | - |
| H-4 | 2.28-2.47 | m | 2H | - |
Note: This is a predicted spectrum and actual experimental values may vary slightly.[1]
Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M+H]⁺ | 193 | Molecular ion peak, confirming the molecular weight of 192.01 g/mol .[2] |
Infrared (IR) Spectroscopy Data (Expected)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3200 |
| C=O Stretch (Amide) | ~1700-1750 (two bands expected) |
| C-Br Stretch | ~550-650 |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 300 MHz Spectrometer):
-
Spectrometer: Varian Gemini 300 or equivalent.
-
¹H NMR:
-
Acquire the spectrum at 300 MHz.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Record chemical shifts in ppm on the δ scale.
-
-
¹³C NMR:
-
Acquire the proton-decoupled spectrum at 75 MHz.
-
Use the solvent peak as a reference.
-
-
Mass Spectrometry (MS)
-
Sample Preparation (for LC-MS):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters (Example for ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
-
Instrument Parameters:
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
-
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the spectroscopic validation of a newly synthesized this compound derivative.
This structured approach, combining multiple spectroscopic techniques with robust experimental protocols, ensures the accurate and reliable structural determination of this compound derivatives, a critical step in advancing drug discovery and development programs.
References
A Comparative Guide to the Synthesis of Thalidomide Analogs from 3-Bromopiperidine-2,6-dione
This guide provides a comparative analysis of synthetic strategies for thalidomide (B1683933) analogs, utilizing 3-Bromopiperidine-2,6-dione as a key starting material. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction pathways, experimental protocols, and the biological activities of the resulting compounds.
Two primary synthetic methodologies emerge when starting with this compound: a direct substitution pathway and an indirect pathway that proceeds through a 3-aminopiperidine-2,6-dione (B110489) intermediate. This guide will objectively compare these approaches, presenting quantitative data in structured tables and detailed experimental procedures.
Comparison of Synthetic Strategies
The choice between a direct or indirect synthetic route from this compound is influenced by factors such as the desired final analog, reaction efficiency, and the availability of reagents.
Direct Substitution Route: This approach involves the direct displacement of the bromine atom by a nucleophilic nitrogen atom from the phthalimide (B116566) or a related heterocyclic precursor. This method offers a more convergent and potentially shorter synthetic sequence.
Indirect Route via 3-Aminopiperidine-2,6-dione: This strategy first involves the conversion of the bromo-substituent to an amino group, typically via a Gabriel synthesis or a related amination reaction. The resulting 3-aminopiperidine-2,6-dione is then condensed with a phthalic anhydride (B1165640) derivative to form the final thalidomide analog. This is a more established and widely documented route for the synthesis of many well-known thalidomide analogs like lenalidomide (B1683929) and pomalidomide.[1]
The following diagram illustrates the logical relationship between these two synthetic pathways.
Caption: Synthetic pathways to thalidomide analogs.
Quantitative Data Comparison
The following tables summarize key quantitative data for the synthesis and biological activity of thalidomide analogs derived from the discussed synthetic routes.
Table 1: Comparison of Synthetic Route Yields
| Synthetic Route | Key Reaction Step | Reagents & Conditions | Yield (%) | Reference |
| Direct Substitution | Nucleophilic substitution of this compound with 2-aminomethylphenylamine | Triethylamine (B128534), THF, reflux | Not explicitly stated for final analog, intermediate yield may vary | [2] |
| Indirect (Amination) | Gabriel synthesis of 3-aminopiperidine-2,6-dione from this compound | Potassium phthalimide, followed by hydrazine (B178648) | Typically high, but specific yield not provided in search results | [3] |
| Indirect (Condensation) | Condensation of 3-aminopiperidine-2,6-dione with 3-nitrophthalic anhydride | Acetic acid, reflux | 58% | [1] |
Table 2: Biological Activity of Selected Thalidomide Analogs
| Compound | Target Cell Line | IC50 (µM) | Key Biological Effect | Reference |
| Thalidomide Analog 18f | HepG-2 (Hepatocellular Carcinoma) | 11.91 ± 0.9 | Antiproliferative | [4] |
| Thalidomide Analog 21b | HepG-2 (Hepatocellular Carcinoma) | 10.48 ± 0.8 | Antiproliferative | [4] |
| Thalidomide | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | Antiproliferative | [4] |
| Pomalidomide Analog (4-chloro) | Namalwa (Burkitt's Lymphoma) | Potent | Anti-proliferative | [5] |
| Pomalidomide Analog (4-methyl) | Namalwa (Burkitt's Lymphoma) | Potent | Anti-proliferative | [5] |
| Thalidomide Analog 24b | HepG-2 (Hepatocellular Carcinoma) | 2.51 µg/mL | Antiproliferative, Raised Caspase-8 levels | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the starting material is the direct bromination of piperidine-2,6-dione.
-
Procedure: To a suspension of piperidine-2,6-dione (1 equivalent) in a suitable solvent such as chloroform, add bromine (1.75 equivalents) in a sealed vessel. The mixture is stirred at an elevated temperature (e.g., 110°C) for approximately 90 minutes. After cooling, the vessel is opened, and stirring is continued until the evolution of hydrogen bromide gas ceases. The solvent is removed under reduced pressure, and the residue is dissolved in ethanol (B145695) and re-evaporated to yield this compound as a crystalline solid.
Direct Substitution Route: Synthesis of a Quinazoline-Based Thalidomide Analog Intermediate
This protocol is adapted from a patent describing the synthesis of a heterocyclic analog.[2]
-
Procedure: A solution of this compound (1 equivalent) in tetrahydrofuran (B95107) (THF) is added dropwise over 3 hours to a refluxing solution of 2-aminomethylphenylamine (0.64 equivalents) and triethylamine (1.46 equivalents) in THF. After the addition is complete, the reaction mixture is refluxed for an additional 2.5 hours. The precipitated solid is filtered off, and the combined filtrates are concentrated under vacuum to yield the crude intermediate, 3-(2-aminobenzylamino)piperidine-2,6-dione, which can be further cyclized to the final quinazoline-based analog.
Indirect Route: Gabriel Synthesis of 3-Aminopiperidine-2,6-dione
This is a general procedure for the conversion of an alkyl halide to a primary amine.[3]
-
Procedure:
-
N-Alkylation: Potassium phthalimide (1 equivalent) is reacted with this compound (1 equivalent) in a polar aprotic solvent like DMF at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, N-(2,6-dioxopiperidin-3-yl)phthalimide, is isolated.
-
Hydrazinolysis: The isolated N-substituted phthalimide is then treated with hydrazine hydrate (B1144303) in a suitable solvent like ethanol and refluxed. This cleaves the phthaloyl group, liberating the desired 3-aminopiperidine-2,6-dione.
-
Indirect Route: Condensation to form a Thalidomide Analog (Pomalidomide Precursor)
This protocol describes the condensation of 3-aminopiperidine-2,6-dione with a substituted phthalic anhydride.[1]
-
Procedure: 3-Aminopiperidine-2,6-dione hydrochloride (1 equivalent) is reacted with 3-nitrophthalic anhydride (1 equivalent) in refluxing acetic acid. The reaction mixture is heated for a specified time, after which it is cooled, and the product, the 4-nitro substituted thalidomide analog, is isolated by filtration. This intermediate can then be reduced to form pomalidomide.
Signaling Pathways and Mechanism of Action
Thalidomide and its analogs exert their therapeutic effects through a complex interplay of mechanisms, primarily centered around the protein Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[4] The binding of a thalidomide analog to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins.
Key signaling pathways affected include:
-
Anti-proliferative and Pro-apoptotic Effects: Degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) is crucial for the anti-myeloma activity of lenalidomide and pomalidomide.
-
Immunomodulatory Effects: Thalidomide and its analogs can co-stimulate T-cells, leading to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[7] They also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4]
-
Anti-angiogenic Effects: These compounds can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.
The following diagram depicts the core mechanism of action of thalidomide analogs.
Caption: Mechanism of action of thalidomide analogs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Pomalidomide Demonstrates Higher Binding Affinity to Cereblon E3 Ligase Than Lenalidomide
A comprehensive analysis of experimental data reveals that pomalidomide (B1683931) exhibits a stronger binding affinity for the Cereblon (CRBN) E3 ubiquitin ligase compared to its predecessor, lenalidomide (B1683929). This enhanced affinity is a key factor in pomalidomide's potent anti-neoplastic and immunomodulatory activities.
Lenalidomide and pomalidomide are immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] The primary neosubstrates responsible for the anti-myeloma effects of these drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4]
Quantitative Comparison of Binding Affinities
Multiple biophysical and biochemical assays have been employed to quantify the interaction between these IMiDs and CRBN. The data consistently indicates that pomalidomide binds to CRBN with a higher affinity than lenalidomide.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Experimental Method | Reference |
| Pomalidomide | ~157 nM | ~2 µM | Competitive Titration | [5][6] |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Titration | [5][6] |
Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
The glutarimide (B196013) moiety of both drugs is crucial for their interaction with the CRBN binding pocket.[3] However, structural differences in the phthalimide (B116566) ring of pomalidomide are thought to contribute to its enhanced binding affinity and greater potency in inducing the degradation of neosubstrates.[4]
Signaling Pathway and Mechanism of Action
The binding of lenalidomide or pomalidomide to CRBN initiates a cascade of events leading to the degradation of target proteins. This "molecular glue" mechanism involves the recruitment of the CRL4^CRBN^ E3 ligase complex to the neosubstrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis
Brominated heterocycles have become essential building blocks in modern synthetic chemistry, prized for their versatile reactivity and unique electronic properties. They serve as indispensable intermediates in the creation of a wide range of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The strategic placement of a bromine atom on a heterocyclic core provides a reactive "handle" for numerous chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which have transformed the assembly of complex molecular structures.[1]
This guide offers a comparative overview of the synthesis and reactivity of various brominated heterocycles, supported by quantitative data and detailed experimental protocols to empower researchers in their synthetic work.
Synthesis of Brominated Heterocycles
The introduction of a bromine atom onto a heterocyclic ring is most commonly achieved through electrophilic bromination.[1] The choice of brominating agent and reaction conditions is crucial and depends on the intrinsic electronic properties of the heterocycle.
Common Brominating Agents:
-
Molecular Bromine (Br₂): A powerful brominating agent, often used for a variety of heterocycles.
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, frequently used for electron-rich systems.[1]
The reactivity of the heterocyclic ring dictates the necessary conditions:
-
Electron-Rich Heterocycles (e.g., Furans, Pyrroles, Thiophenes): These compounds react readily, often vigorously, with brominating agents. Milder conditions, such as using NBS or conducting the reaction with Br₂ at low temperatures, are necessary to control the reaction and prevent polybromination.[2][3][4] For example, bromination of thiophene (B33073) with NBS in acetic acid at room temperature shows high regioselectivity for the 2-position.[3]
-
Electron-Deficient Heterocycles (e.g., Pyridines): These systems are less reactive and typically require more forceful conditions for bromination.[5] However, alternative strategies, such as the bromination of pyridine (B92270) N-oxides, allow for high regioselectivity under milder conditions.
Below is a generalized workflow for the electrophilic bromination of a heterocyclic compound.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in brominated heterocycles is a key functional group for building more complex molecules through palladium-catalyzed cross-coupling reactions.[1] These reactions enable the efficient and selective formation of new carbon-carbon and carbon-heteroatom bonds.[1][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting a brominated heterocycle with an organoboron reagent, catalyzed by a palladium complex in the presence of a base.[1] The reaction's efficiency can vary significantly based on the heterocycle, catalyst, and reaction conditions.
| Brominated Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 3-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | High (not specified) | [1] |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | N/A |
| 4-Bromopyridine | Ethylzinc iodide | Pd(OAc)₂ (2) | dppf (4) | - | THF | 60 | 91 | [1] |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 | N/A |
| 5-Bromo-1,3-thiazole | 2-Furylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 88 | N/A |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindole [1]
-
Setup: To a reaction vessel, add 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (B1210297) (0.05 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (B91453) (5 mL) and water (1 mL) to the vessel.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-phenylindole.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
| Brominated Heterocycle | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 93 | N/A |
| 3-Bromothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 85 | N/A |
| 5-Bromoindole | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | Et₃N | Acetonitrile | 70 | 90 | N/A |
| 2-Bromofuran | Phenylacetylene | PdCl₂(CH₃CN)₂ (2) | None | Et₃N | H₂O (w/ PTS) | RT | 96 | [7] |
Heck Coupling
The Heck reaction couples brominated heterocycles with alkenes to construct substituted alkenes, providing a valuable method for forming complex carbon skeletons.[1]
| Brominated Heterocycle | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 5-Bromoquinoline (B189535) | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100-120 | High (not specified) | [1] |
| 2-Bromothiophene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 130 | 89 | N/A |
| 3-Bromopyridine | n-Butyl acrylate | PdCl₂(dppf) (3) | - | K₂CO₃ | NMP | 140 | 78 | N/A |
Experimental Protocol: Heck Coupling of 5-Bromoquinoline with Styrene [1]
-
Setup: Place a mixture of 5-bromoquinoline (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (B128534) (2.0 mmol) in dimethylformamide (5 mL) in a sealed tube.
-
Reaction: Heat the reaction mixture at 100-120°C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography to yield 5-styrylquinoline.
Applications in Drug Discovery and Materials Science
The synthetic versatility of brominated heterocycles makes them crucial in various scientific fields. A significant number of FDA-approved drugs contain heterocyclic scaffolds, and brominated versions often act as key intermediates in their synthesis.[1] The bromine atom can be strategically introduced and later functionalized through cross-coupling reactions to fine-tune the biological activity of a molecule.[1][8]
In materials science, brominated heterocycles, especially those based on thiophene and furan, are vital precursors for synthesizing organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
The diagram below illustrates the central role of brominated heterocycles in a typical drug discovery workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. chempanda.com [chempanda.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 3-Bromopiperidine-2,6-dione
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of synthesized 3-Bromopiperidine-2,6-dione. Detailed experimental protocols and data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. This compound is a key intermediate in the synthesis of various biologically active molecules, including immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[1] Ensuring its purity is critical for the successful outcome of subsequent synthetic steps and for the quality of the final active pharmaceutical ingredient.
Comparison of Analytical Methods for Purity Assessment
The selection of an analytical method for purity assessment is contingent on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown impurities, or the separation of stereoisomers. While HPLC is a versatile and widely used technique, other methods offer complementary information.
| Method | Principle | Typical Application for this compound | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Quantitation of overall purity and detection of process-related impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis.[2] | May not separate enantiomers without a chiral column or additive. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP). | Determination of enantiomeric purity. | Direct and accurate quantitation of enantiomers.[2] | CSPs can be expensive and have specific mobile phase requirements.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification of impurities and degradation products by providing molecular weight information. | High accuracy and reliability for chemical analysis.[3] Can reveal the molecular weight of each compound, aiding in the identification of analytes and impurities.[3] | Higher instrumentation cost and complexity compared to HPLC with UV detection. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase. | Analysis of volatile organic impurities and residual solvents from the synthesis process.[1] | Excellent for separating volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without the need for a specific reference standard of the impurity. | Provides structural information and is a primary analytical method.[2] Non-destructive.[2] | Lower sensitivity compared to HPLC.[2] Requires a certified internal standard.[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Confirms the identity of the synthesized compound by comparing its spectrum to a reference standard. | A powerful and conclusive test for confirming the identity of small molecules.[3] | Primarily a qualitative technique; not ideal for quantifying impurities unless they have unique, well-resolved absorption bands. |
Experimental Protocols
Representative Reversed-Phase HPLC Method for Purity Assessment
This protocol describes a general reversed-phase HPLC method that can be used as a starting point for the purity assessment of this compound. Method optimization may be required to achieve the desired separation from specific impurities.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
-
Reference standard of this compound (if available)
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
3. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample diluent to obtain a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Representative Chiral HPLC Method for Enantiomeric Purity
Given that this compound possesses a chiral center, a chiral HPLC method is necessary to separate and quantify the enantiomers. The following method is based on published separations of similar piperidine-2,6-dione analogues.[4][5][6]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA or Chiralpak IB, 250 mm x 4.6 mm)
-
Mobile Phase: Hexane/Ethanol (e.g., 90:10, v/v) or other non-polar solvent mixtures.
-
Sample Diluent: Mobile Phase
-
Racemic and enantiomerically enriched samples of this compound
2. Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak IA, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
4. Data Analysis
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Decision Tree for Selecting a Purity Analysis Method.
References
- 1. This compound (CAS 62595-74-8) [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Novel 3-Bromopiperidine-2,6-dione Derivatives Emerge as Potent Anti-Cancer Agents, Outperforming Predecessors in Preclinical Models
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are taking note of a new class of compounds derived from 3-Bromopiperidine-2,6-dione, which are demonstrating significant potential in the targeted degradation of key cancer-promoting proteins. These novel agents, particularly analogs of lenalidomide (B1683929), have shown superior in vitro antiproliferative activity against multiple myeloma cell lines when compared to established therapies. This development opens new avenues for the treatment of hematological malignancies and other diseases.
The therapeutic efficacy of these compounds stems from their mechanism of action as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these molecules induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of myeloma cells.[1][2][3][4][5] This targeted protein degradation pathway represents a paradigm shift in cancer therapy, moving beyond simple inhibition to the complete removal of oncogenic drivers.
A recent study highlights a series of novel lenalidomide analogs synthesized via a Suzuki cross-coupling reaction, demonstrating a significant leap in potency.[6] One particular analog, compound 4c , exhibited sub-micromolar IC50 values against the MM.1S multiple myeloma cell line, indicating a substantial improvement over existing immunomodulatory drugs (IMiDs).[6]
Comparative Performance Analysis
The following table summarizes the in vitro anti-proliferative activity of a novel lenalidomide analog compared to the parent compound, lenalidomide, and another next-generation CRBN modulator, iberdomide (B608038).
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Novel Analog (4c) | MM.1S | 0.27 ± 0.03 | [6] |
| Mino | 5.65 ± 0.58 | [6] | |
| Lenalidomide | MM.1S | >10 (in some studies) | [7] |
| Pomalidomide (B1683931) | MM.1S | ~0.1 | [7] |
| Iberdomide (CC-220) | MM.1S | ~0.001 (EC50 for Ikaros degradation) | [8] |
Note: Data for lenalidomide, pomalidomide, and iberdomide are sourced from different studies and are provided for comparative context. Direct head-to-head studies may yield different results.
Experimental Protocols
Synthesis of Novel Lenalidomide Analogs (via Suzuki Coupling)
This protocol is a representative procedure for the synthesis of novel lenalidomide analogs based on established Suzuki cross-coupling methodologies.[6]
-
Starting Materials: 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B2439819), desired arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Setup: To a reaction vessel, add 3-(4-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., 4:1:1 toluene:ethanol:water) to the reaction vessel.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired novel lenalidomide analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro Antiproliferative Assay (MM.1S and Mino Cell Lines)
This protocol outlines a standard procedure for assessing the antiproliferative activity of compounds against multiple myeloma cell lines.[9][10][11][12]
-
Cell Culture: Culture MM.1S and Mino cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)
This protocol is a widely used method to assess the in vitro anti-inflammatory activity of compounds by measuring the stabilization of the red blood cell membrane.[13][14][15][16][17]
-
Preparation of HRBC Suspension: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline. Reconstitute the cells as a 10% (v/v) suspension in isosaline.
-
Reaction Mixture: Prepare the reaction mixture containing 1 mL of phosphate (B84403) buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test compound at various concentrations.
-
Incubation: Add 0.5 mL of the 10% HRBC suspension to the reaction mixture and incubate at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.
-
Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of sample / Absorbance of control) x 100]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of novel this compound derivatives and the general workflow for their evaluation.
Caption: Mechanism of action of novel IMiD analogs.
References
- 1. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, mutation, and methylation of cereblon‐pathway genes at pre‐ and post‐lenalidomide treatment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. haematologica.org [haematologica.org]
- 10. atcc.org [atcc.org]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. Human red blood cell (HRBC) membrane stabilization test [bio-protocol.org]
- 14. Anti-inflammatory activity [bio-protocol.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 17. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Bromopiperidine-2,6-dione
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromopiperidine-2,6-dione, a compound frequently used as a key intermediate in the synthesis of active pharmaceutical ingredients. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals.[2]
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Face Protection: A face shield may be necessary for splash-prone procedures.
-
Respiratory Protection: For operations that may generate dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.[1]
-
Place the collected solid into a clean, dry, and sealable container that is clearly labeled as "Hazardous Waste: this compound".
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated materials into the same designated hazardous waste container.
-
-
Solutions:
-
If the compound is in a solution, do not pour it down the drain.[2]
-
Collect the solution in a separate, sealed, and appropriately labeled container for liquid hazardous waste.
-
2. Storage of Chemical Waste:
-
Store the sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]
-
Ensure that the storage area is away from incompatible materials.
3. Professional Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately detailing the contents of the waste container.
4. Spill and Contamination Cleanup:
-
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department.
-
For small, dry spills, use dry clean-up procedures and avoid generating dust.[1]
-
For wet spills, use an absorbent material to contain the spill, then vacuum or shovel the material into a labeled container for disposal.[1]
-
After cleanup, thoroughly wash the affected area with large amounts of water.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H6BrNO2 | PubChem[3] |
| Molecular Weight | 192.01 g/mol | PubChem[3] |
| CAS Number | 62595-74-8 | Sigma-Aldrich |
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for 3-Bromopiperidine-2,6-dione
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromopiperidine-2,6-dione. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a compound that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or chemical goggles should be worn.[1] A face shield is recommended for additional protection.[3] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves, which must be inspected before use. Nitrile or neoprene gloves are recommended. After contamination, dispose of gloves properly.[3][5] |
| Body Protection | Protective Clothing | A lab coat or a complete suit protecting against chemicals should be worn.[1][3] |
| Respiratory Protection | Dust Respirator | Use a NIOSH-approved respirator, such as a P95 or P1 type particle respirator, especially when engineering controls are insufficient or during spill clean-up.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step workflow outlines the process from receipt of the chemical to its final disposal.
Step 1: Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[5]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
Step 2: Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Avoiding Dust Formation: Handle the solid compound carefully to avoid the formation and inhalation of dust.[1][3]
-
Portioning and Weighing: If portioning or weighing the compound, do so within the fume hood to contain any airborne particles.
-
Preventing Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1]
Step 3: Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
-
Cleaning Work Area: Clean the work area to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container for disposal.[1][3]
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Disposal Method: Engage a licensed professional waste disposal service to dispose of this material.[3] Disposal options may include recycling or burial in an authorized landfill.[1] Do not allow the product to enter drains.[3]
-
Container Disposal: Contaminated packaging should be disposed of as unused product.[3]
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water.[3] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |
| Spill | For minor spills, clean up immediately, avoiding dust generation.[1] For major spills, evacuate the area and alert emergency services.[1] Use dry clean-up procedures and place the spilled material in a sealed container for disposal.[1] |
Experimental Workflow
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
